Product packaging for 6,8-Diprenylorobol(Cat. No.:CAS No. 66777-70-6)

6,8-Diprenylorobol

Número de catálogo: B132295
Número CAS: 66777-70-6
Peso molecular: 422.5 g/mol
Clave InChI: OAUIRSVJXOFAOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6,8-Diprenylorobol has been reported in Flemingia macrophylla, Millettia extensa, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O6 B132295 6,8-Diprenylorobol CAS No. 66777-70-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUIRSVJXOFAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346874
Record name 6,8-Diprenylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66777-70-6
Record name 6,8-Diprenylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Quest for 6,8-Diprenylorobol: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol, a prenylated isoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently obtain this promising natural compound for further investigation.

Natural Sources

The primary natural source of this compound identified to date is the plant species Cudrania tricuspidata, also known as Maclura tricuspidata. This plant is a member of the Moraceae family and is found in East Asia.[1][2] Another reported source of this compound is Glycyrrhiza uralensis, commonly known as Chinese licorice.[1] The fruits of Cudrania tricuspidata have been specifically highlighted as a rich source for the isolation of this compound.[3]

Table 1: Natural Sources of this compound

Plant SpeciesCommon NameFamilyPlant Part(s)Geographical Distribution
Cudrania tricuspidata (Maclura tricuspidata)Cudrania, Silkworm ThornMoraceaeFruits, RootsEast Asia
Glycyrrhiza uralensisChinese LicoriceFabaceaeRootsAsia

Isolation and Purification Methodology

A highly efficient method for the preparative isolation and purification of this compound from the fruits of Cudrania tricuspidata utilizes centrifugal partition chromatography (CPC).[3] This technique offers a rapid, one-step purification process.

Experimental Protocol: Isolation of this compound using Centrifugal Partition Chromatography (CPC)

1. Plant Material and Extraction:

  • Dried and powdered fruits of Cudrania tricuspidata are subjected to extraction with n-hexane to obtain a crude extract.

2. Centrifugal Partition Chromatography (CPC):

  • Apparatus: A high-performance centrifugal partition chromatograph.

  • Solvent System: A biphasic solvent system composed of n-hexane-ethyl acetate-methanol-water in a volumetric ratio of 7:3:6:4 is prepared.[3][4] The mixture is thoroughly shaken and allowed to separate into two phases in a separatory funnel. The upper and lower phases are then degassed.

  • Mode of Operation: The CPC is operated in the ascending mode, where the lower aqueous phase serves as the stationary phase and the upper organic phase is the mobile phase.

  • Procedure:

    • The column is first filled with the stationary phase (lower phase).

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase (upper phase) is pumped through the column at a defined flow rate.

    • The crude n-hexane extract, dissolved in a mixture of the upper and lower phases, is injected into the system.

    • The effluent from the outlet of the column is monitored by UV detection at a specific wavelength (e.g., 254 nm) and collected in fractions.

3. Fraction Analysis and Compound Identification:

  • The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

  • The chemical structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The application of the described CPC method has yielded significant quantities of high-purity this compound.

Table 2: Quantitative Results of this compound Isolation

ParameterValue
Starting Material350 mg of crude n-hexane extract from Cudrania tricuspidata fruits
Yield of this compound22.4 mg[3]
Purity of this compound95% (as determined by HPLC)[3]

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Cudrania tricuspidata fruits.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification plant_material Dried Cudrania tricuspidata Fruits extraction n-Hexane Extraction plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract cpc Centrifugal Partition Chromatography (CPC) Solvent System: n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v) crude_extract->cpc fraction_collection Fraction Collection cpc->fraction_collection hplc HPLC Analysis for Purity fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Structural Elucidation (NMR, MS) pure_compound->spectroscopy

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This technical guide outlines the primary natural sources and a detailed, efficient protocol for the isolation of this compound. The use of centrifugal partition chromatography provides a robust method for obtaining this valuable isoflavonoid in high purity and yield from the fruits of Cudrania tricuspidata. The presented information serves as a foundational resource for researchers embarking on the study of this compound and its potential therapeutic applications.

References

An In-depth Technical Guide to 6,8-Diprenylorobol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Diprenylorobol, a naturally occurring prenylated isoflavone, has garnered significant attention within the scientific community for its diverse and potent biological activities. Found in plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, this compound has demonstrated promising anticancer, anti-endometriosis, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanisms of action at the molecular level. Detailed experimental protocols and key quantitative data are presented to facilitate further research and development of this promising natural product.

Chemical Structure and Properties

This compound is characterized by an isoflavone core substituted with two prenyl groups at the 6 and 8 positions of the A-ring. This structural feature is crucial for its biological activity.

1.1. Chemical Structure

  • IUPAC Name: 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one

  • Molecular Formula: C₂₅H₂₆O₆

  • CAS Number: 66777-70-6

While the chemical structure of this compound is well-defined, information regarding the specific stereochemistry of the naturally occurring compound is not extensively documented in the available literature. The presence of chiral centers suggests the potential for stereoisomers, which could have differential biological activities. Further investigation into the stereoselective synthesis and isolation of individual stereoisomers is warranted.

1.2. Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is provided in Table 1. Experimental data for properties such as melting point and solubility are not consistently reported in the literature and represent a current data gap.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 422.5 g/mol PubChem[1]
XLogP3 6.2PubChem[1]
Hydrogen Bond Donors 4PubChem
Hydrogen Bond Acceptors 6PubChem
Rotatable Bond Count 6PubChem

1.3. Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

Table 2: Mass Spectrometry Data for this compound

TechniquePrecursor Ion (m/z)Collision EnergyKey Fragment Ions (m/z)Source
LC-MS/MS423.1802 [M+H]⁺20 V367.1179, 311.0555PubChem[1]
LC-MS/MS423.1802 [M+H]⁺40 V311.0555, 177.0183PubChem[1]

The ¹³C NMR spectral data are also available and are crucial for structural elucidation. Researchers should refer to specialized databases for detailed chemical shift assignments.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer and anti-endometriosis effects being the most extensively studied.

2.1. Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including colon and hepatocellular carcinoma.[2][3]

2.1.1. Signaling Pathways in Cancer

The anticancer activity of this compound is mediated through the modulation of several key signaling pathways:

  • p53 Activation: It induces the expression and phosphorylation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[2]

  • PI3K/Akt Pathway Inhibition: this compound suppresses the phosphorylation of Akt, a key protein in a major cell survival pathway.[2]

  • MAPK Pathway Regulation: It modulates the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.[2]

  • FOXO3 Activation: In hepatocellular carcinoma cells, it activates the transcription factor FOXO3, which promotes the expression of pro-apoptotic genes.[3]

  • Reactive Oxygen Species (ROS) Generation: The compound induces the production of intracellular ROS, which can trigger oxidative stress and subsequent apoptosis.[2]

anticancer_pathway cluster_cell Cancer Cell This compound This compound ROS ROS This compound->ROS p53 p53 This compound->p53 PI3K/Akt PI3K/Akt This compound->PI3K/Akt MAPKs MAPKs This compound->MAPKs FOXO3 FOXO3 This compound->FOXO3 ROS->p53 Apoptosis Apoptosis p53->Apoptosis PI3K/Akt->Apoptosis | MAPKs->Apoptosis | FOXO3->Apoptosis anti_endometriosis_pathway cluster_cell Endometriosis Cell This compound This compound Ca2_Homeostasis Ca2+ Homeostasis Disruption This compound->Ca2_Homeostasis Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction PI3K_Akt PI3K/Akt This compound->PI3K_Akt p38_MAPK p38 MAPK This compound->p38_MAPK Apoptosis Apoptosis Ca2_Homeostasis->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation p38_MAPK->Apoptosis cell_viability_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Treatment Treat with this compound Cell_Seeding->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Solubilization Add solubilizing agent Incubation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

biosynthesis of 6,8-Diprenylorobol in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis of 6,8-Diprenylorobol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prenylated isoflavonoid found in certain plant species, notably from the Leguminosae family.[1] These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The addition of lipophilic prenyl groups to the isoflavonoid scaffold is thought to enhance their bioactivity.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the key enzymatic steps, precursor molecules, and intermediates. It also includes a summary of available quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the basic C6-C3-C6 skeleton for all flavonoids and isoflavonoids.[2] The pathway then diverges into the isoflavonoid-specific branch, followed by hydroxylation and two sequential prenylation steps.

From L-Phenylalanine to the Isoflavonoid Core (Genistein)

The initial steps of the pathway leading to the formation of the isoflavone genistein are well-established and involve the following key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL): Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

  • Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to the flavanone naringenin.

  • Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein.

Hydroxylation of Genistein to Orobol

Following the formation of genistein, a hydroxylation reaction occurs at the 3'-position of the B-ring to yield orobol. This reaction is catalyzed by an isoflavone 3'-hydroxylase (I3'H) , which is typically a cytochrome P450-dependent monooxygenase. Orobol is the direct precursor for the subsequent prenylation steps.[4]

Sequential Prenylation of Orobol

The final steps in the biosynthesis of this compound involve the addition of two prenyl groups from dimethylallyl pyrophosphate (DMAPP) to the C6 and C8 positions of the orobol backbone. These reactions are catalyzed by specific isoflavonoid prenyltransferases (PTs) .[5][6] While the exact enzymes responsible for the synthesis of this compound have not been fully characterized, based on the characterization of other isoflavonoid prenyltransferases, it is proposed that two distinct, regiospecific prenyltransferases are involved:

  • Orobol 6-prenyltransferase: Catalyzes the attachment of a DMAPP moiety to the C6 position of orobol to form 6-prenylorobol.

  • Orobol 8-prenyltransferase: Catalyzes the attachment of a DMAPP moiety to the C8 position of orobol to form 8-prenylorobol.

The order of these two prenylation steps is not definitively established and may vary depending on the plant species and the specific enzymes involved. It is also possible that a single, less specific prenyltransferase could catalyze both reactions. The final product is this compound.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Biosynthesis_of_6_8_Diprenylorobol cluster_path2 L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid 4-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA + 3x Malonyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS Orobol Orobol Genistein->Orobol I3'H Intermediate_6_prenyl 6-Prenylorobol Orobol->Intermediate_6_prenyl Orobol 6-prenyltransferase Intermediate_8_prenyl 8-Prenylorobol Orobol->Intermediate_8_prenyl Orobol 8-prenyltransferase DMAPP1 DMAPP DMAPP1->Intermediate_6_prenyl DMAPP2 DMAPP Diprenylorobol This compound DMAPP2->Diprenylorobol Intermediate_6_prenyl->Diprenylorobol Orobol 8-prenyltransferase Intermediate_8_prenyl->Diprenylorobol Orobol 6-prenyltransferase DMAPP1_alt DMAPP DMAPP1_alt->Intermediate_8_prenyl DMAPP2_alt DMAPP DMAPP2_alt->Diprenylorobol

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data for the specific enzymes involved in the biosynthesis of this compound is limited in the current literature. However, data from related isoflavonoid prenyltransferases can provide valuable insights. The following table summarizes known kinetic parameters for a representative isoflavonoid prenyltransferase.

EnzymeSubstrateApparent Km (µM)Apparent kcat (s-1)Apparent kcat/Km (M-1s-1)Reference
LaPT1 (from Lupinus albus)Genistein15.6 ± 2.10.0422692[5][6]
LaPT1 (from Lupinus albus)DMAPP45.2 ± 5.8--[5][6]

Note: Specific kinetic data for orobol 6-prenyltransferase and orobol 8-prenyltransferase are not yet available and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression of Isoflavonoid Prenyltransferases in Yeast

This protocol describes the expression of membrane-bound plant prenyltransferases in Saccharomyces cerevisiae, a commonly used system for characterizing these enzymes.[5]

Workflow Diagram:

Experimental_Workflow_Yeast_Expression Start Start: cDNA of putative prenyltransferase gene Cloning Clone into yeast expression vector (e.g., pYES2) Start->Cloning Transformation Transform into S. cerevisiae (e.g., INVSc1) Cloning->Transformation Culture Culture transformed yeast in selective medium Transformation->Culture Induction Induce protein expression with galactose Culture->Induction Harvest Harvest yeast cells by centrifugation Induction->Harvest Microsome_prep Prepare microsomal fraction Harvest->Microsome_prep Enzyme_assay Perform enzyme assay Microsome_prep->Enzyme_assay End End: Analyze products by HPLC/LC-MS Enzyme_assay->End

Caption: Workflow for heterologous expression of prenyltransferases in yeast.

Methodology:

  • Vector Construction: The full-length open reading frame of the candidate prenyltransferase gene is amplified by PCR and cloned into a yeast expression vector, such as pYES2/NT C, which is under the control of a galactose-inducible promoter.

  • Yeast Transformation: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

  • Yeast Culture and Protein Expression:

    • A single colony of transformed yeast is inoculated into 5 mL of synthetic defined (SD) medium lacking uracil (or another appropriate selection marker) and grown overnight at 30°C with shaking.

    • The overnight culture is used to inoculate 50 mL of the same medium and grown for another 24 hours.

    • The cells are harvested by centrifugation, washed with sterile water, and resuspended in induction medium (SD medium containing 2% galactose instead of glucose).

    • The culture is incubated for a further 24-48 hours at 30°C to induce protein expression.

  • Microsome Preparation:

    • The induced yeast cells are harvested by centrifugation and washed with extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • The cell pellet is resuspended in the same buffer containing protease inhibitors and homogenized using glass beads or a French press.

    • The homogenate is centrifuged at 10,000 x g for 15 minutes to remove cell debris.

    • The supernatant is then ultracentrifuged at 100,000 x g for 1 hour to pellet the microsomal fraction.

    • The microsomal pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 20% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for Isoflavonoid Prenyltransferase Activity

This protocol outlines a method for determining the activity and substrate specificity of the expressed prenyltransferase.[5]

Methodology:

  • Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains:

    • 50 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl2

    • 1 mM DTT

    • 100 µM Orobol (or other isoflavonoid substrate)

    • 100 µM DMAPP

    • 50-100 µg of microsomal protein

  • Reaction Incubation: The reaction is initiated by the addition of the microsomal protein and incubated at 30°C for 1-2 hours.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of 100 µL of ethyl acetate. The mixture is vortexed and centrifuged, and the organic phase is collected. The extraction is repeated twice.

  • Product Analysis: The combined organic extracts are evaporated to dryness under a stream of nitrogen and the residue is redissolved in methanol. The products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated products.

Signaling Pathways and Regulatory Networks

The biosynthesis of isoflavonoids, including this compound, is tightly regulated by various internal and external factors. The following diagram illustrates the logical relationship between elicitors, signaling molecules, and the activation of isoflavonoid biosynthesis.

Signaling_Pathway Elicitors Elicitors (e.g., Pathogen attack, UV light) Receptors Cell Surface Receptors Elicitors->Receptors Signaling_cascade Intracellular Signaling Cascade (e.g., MAPK cascade) Receptors->Signaling_cascade Transcription_factors Activation of Transcription Factors (e.g., MYB) Signaling_cascade->Transcription_factors Gene_expression Upregulation of Biosynthetic Genes (PAL, CHS, IFS, I3'H, PTs) Transcription_factors->Gene_expression Biosynthesis Increased Biosynthesis of This compound Gene_expression->Biosynthesis

Caption: Simplified signaling pathway for the induction of isoflavonoid biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzymes from the phenylpropanoid and isoflavonoid pathways. The key steps involve the formation of the isoflavone orobol, followed by two sequential prenylation reactions catalyzed by specific prenyltransferases. While the general pathway is understood, the specific enzymes responsible for the C6 and C8 prenylation of orobol remain to be fully characterized. Further research is needed to isolate and characterize these enzymes, determine their kinetic properties, and elucidate the regulatory mechanisms governing the biosynthesis of this potent bioactive compound. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce this compound on a larger scale for pharmaceutical and nutraceutical applications.

References

Probing the Multifaceted Mechanism of Action of 6,8-Diprenylorobol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6,8-Diprenylorobol, a prenylated isoflavonoid primarily isolated from the roots of Glycyrrhiza uralensis and Cudrania tricuspidata, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth exploration of the speculated mechanisms of action of this compound, with a focus on its anticancer, anti-endometriosis, and anti-inflammatory effects. The information is compiled from a comprehensive review of preclinical studies, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.

Core Mechanisms of Action: A Multi-Targeted Approach

Current research indicates that this compound exerts its therapeutic potential by modulating a complex network of signaling pathways and cellular processes. Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, disruption of mitochondrial function, modulation of calcium homeostasis, and regulation of inflammatory responses.

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh-7), colon cancer (LoVo and HCT15), and leukemia (HL-60). The key molecular events contributing to its anticancer effects are summarized below.

Signaling Pathways and Molecular Targets:

  • Activation of FOXO3 and Inhibition of CYP2J2: In hepatocellular carcinoma cells, this compound activates the Forkhead Box O3 (FOXO3) transcription factor, a key regulator of apoptosis and cell cycle arrest.[1][2][3] Concurrently, it inhibits the activity of Cytochrome P450 2J2 (CYP2J2), an enzyme implicated in cancer progression.[1][2][3]

  • Induction of Apoptosis: The compound triggers programmed cell death by increasing the expression of pro-apoptotic proteins such as cleaved PARP1, cleaved caspase-3, Bax, and Bim, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3]

  • Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by upregulating the expression of cell cycle inhibitors p21 and p27.[1][2][3]

  • p53 Activation: In colon cancer cells, it activates the tumor suppressor protein p53 and promotes its phosphorylation at Ser15, Ser20, and Ser46, leading to apoptosis.[4][5]

  • Modulation of Pro-Survival Pathways: The compound suppresses the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs), key components of pro-survival signaling pathways.[4][5] It also inhibits the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[5][6]

  • Generation of Reactive Oxygen Species (ROS): this compound induces the production of intracellular ROS, which can trigger oxidative stress-induced apoptosis in cancer cells.[4][5]

  • Aromatase Inhibition: It has been shown to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a therapeutic target in hormone-dependent cancers.[1]

Quantitative Data on Anticancer Activity:

ParameterCell Line/EnzymeValueReference
Ki (CYP2J2 Inhibition) Astemizole O-demethylation9.46 µM[1][2]
Ebastine hydroxylase2.61 µM[1][2]
Ki (Aromatase Inhibition) Aromatase1.42 µM[1]
IC50 HL-60 (Leukemia)~10 µM[1]
Effective Concentration LoVo & HCT15 (Colon)40 µM (>50% viability reduction)[4][5]
ROS Increase LoVo & HCT15 (Colon)210% at 60 µM[4][5]

Signaling Pathway Diagram:

anticancer_pathway cluster_cell Cancer Cell DIP This compound CYP2J2 CYP2J2 DIP->CYP2J2 Aromatase Aromatase DIP->Aromatase PI3K PI3K DIP->PI3K MAPK MAPK DIP->MAPK FOXO3 FOXO3 DIP->FOXO3 p53 p53 DIP->p53 Bcl2 Bcl-2 DIP->Bcl2 BclXL Bcl-xL DIP->BclXL ROS ROS DIP->ROS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->FOXO3 p21 p21 FOXO3->p21 p27 p27 FOXO3->p27 Bim Bim FOXO3->Bim p53->p21 Bax Bax p53->Bax CellCycleArrest G0/G1 Arrest p21->CellCycleArrest p27->CellCycleArrest Caspase3 Caspase-3 Bax->Caspase3 Bim->Caspase3 PARP1 PARP1 Caspase3->PARP1 cleavage Apoptosis Apoptosis PARP1->Apoptosis ROS->p53 ROS->Apoptosis

Caption: Anticancer signaling pathways of this compound.

Anti-Endometriosis Activity

This compound has shown promise in inhibiting the progression of endometriosis by targeting key cellular processes in endometriosis-like cells (VK2/E6E7 and End1/E6E7).

Signaling Pathways and Cellular Effects:

  • Inhibition of Cell Proliferation and Cell Cycle Arrest: The compound suppresses the proliferation of endometriosis cells and induces cell cycle arrest.[6][7][8][9]

  • Disruption of Calcium Homeostasis: It disrupts intracellular calcium homeostasis, an important factor in cell survival and function, through the IP3 signaling pathway.[6][7][8][9]

  • Modulation of Signaling Pathways: this compound inactivates the pro-proliferative PI3K/AKT pathway while activating the stress-activated p38 MAPK pathway.[6][7][8]

  • Mitochondrial Dysfunction: It induces mitochondrial dysfunction characterized by a loss of mitochondrial membrane potential (MMP), a decrease in cellular respiration, and reduced ATP production.[6][7][8][10]

  • Induction of ROS: Similar to its anticancer effects, it increases the production of ROS in endometriosis cells.[6][7][8]

Quantitative Data on Anti-Endometriosis Activity:

ParameterCell LineValueReference
Effective Concentration VK2/E6E7 & End1/E6E72 µM (>50% proliferation reduction)[6]
MMP Loss VK2/E6E7581% increase at 2 µM[6]
End1/E6E7673% increase at 2 µM[6]
ROS Increase VK2/E6E7207% increase at 2 µM[6]
End1/E6E7252% increase at 2 µM[6]

Signaling Pathway Diagram:

anti_endometriosis_pathway cluster_cell Endometriosis Cell DIP This compound PI3K_AKT PI3K/AKT Pathway DIP->PI3K_AKT p38_MAPK p38 MAPK Pathway DIP->p38_MAPK IP3_Signaling IP3 Signaling DIP->IP3_Signaling Mitochondria Mitochondria DIP->Mitochondria ROS ROS DIP->ROS Cell_Cycle_Arrest Cell Cycle Arrest DIP->Cell_Cycle_Arrest Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation p38_MAPK->Cell_Proliferation Ca_Homeostasis Ca2+ Homeostasis Disruption IP3_Signaling->Ca_Homeostasis ATP_Production ATP Production Mitochondria->ATP_Production MMP_Loss MMP Loss Mitochondria->MMP_Loss ROS->Cell_Proliferation

Caption: Anti-endometriosis signaling pathways of this compound.

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, research on the structurally similar compound, 6,8-diprenyl-7,4′-dihydroxyflavanone, provides insights into its potential anti-inflammatory mechanisms.

Signaling Pathways and Molecular Targets:

  • Inhibition of Inflammatory Mediators: This related compound inhibits the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

  • Suppression of NF-κB and ERK Pathways: The anti-inflammatory effects are mediated through the suppression of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, which are central to the inflammatory response.[11][12]

Signaling Pathway Diagram:

anti_inflammatory_pathway cluster_cell Macrophage DDF 6,8-Diprenyl-7,4′-dihydroxyflavanone (structurally similar to this compound) NFkB NF-κB Pathway DDF->NFkB ERK ERK Pathway DDF->ERK LPS LPS LPS->NFkB LPS->ERK NO Nitric Oxide (NO) NFkB->NO TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6 ERK->NO ERK->TNFa ERK->IL1b ERK->IL6

Caption: Anti-inflammatory signaling of a this compound analog.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Cell Viability and Proliferation Assays

1. WST-1 Assay:

  • Principle: Measures the metabolic activity of viable cells based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

2. Colony Formation Assay:

  • Principle: Assesses the long-term proliferative capacity of single cells.

  • Protocol Outline:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Treat with this compound or vehicle control and incubate for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically containing >50 cells) and analyze the size.

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).

  • Protocol Outline:

    • Treat cells with this compound for the specified duration.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

2. TUNEL Assay:

  • Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with TdT-mediated dUTP nick end labeling (TUNEL).

  • Protocol Outline:

    • Culture and treat cells on coverslips.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTP).

    • Wash and mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize and quantify the TUNEL-positive cells using fluorescence microscopy.

3. Cell Cycle Analysis with Propidium Iodide:

  • Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution (G0/G1, S, G2/M).

  • Protocol Outline:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash and resuspend the cells in a PI staining solution containing RNase A.

    • Incubate in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Principle: Detects and quantifies the expression levels of specific proteins in a complex mixture.

  • Protocol Outline:

    • Lyse treated cells in a suitable lysis buffer to extract total protein.

    • Determine protein concentration using a Bradford or BCA assay.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved PARP1, p53, p-Akt).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: Utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which become fluorescent upon oxidation by ROS.

  • Protocol Outline:

    • Treat cells with this compound.

    • Load the cells with DCFH-DA and incubate.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity of the oxidized product (DCF) by flow cytometry or a fluorescence microplate reader.

Mitochondrial Function Assays

1. Mitochondrial Membrane Potential (MMP) Assay:

  • Principle: Uses cationic fluorescent dyes, such as JC-1, which accumulate in the mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Protocol Outline:

    • Treat cells with this compound.

    • Incubate the cells with JC-1 dye.

    • Wash and analyze the cells by flow cytometry, measuring the ratio of red to green fluorescence.

2. Mitochondrial Respiration Analysis (e.g., Seahorse XF Analyzer):

  • Principle: Measures the oxygen consumption rate (OCR) in real-time to assess mitochondrial respiration.

  • Protocol Outline:

    • Seed cells in a Seahorse XF microplate.

    • Treat with this compound.

    • Sequentially inject mitochondrial stressor compounds (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Conclusion and Future Directions

This compound is a promising natural product with a complex and multifaceted mechanism of action that warrants further investigation. Its ability to simultaneously target multiple key signaling pathways involved in cell proliferation, survival, and inflammation makes it an attractive candidate for the development of novel therapeutics for cancer and endometriosis.

Future research should focus on:

  • In vivo studies: To validate the preclinical findings in animal models of cancer and endometriosis and to assess the compound's pharmacokinetic and toxicological profiles.

  • Target identification and validation: To definitively identify the direct molecular targets of this compound and to elucidate the precise molecular interactions.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and drug-like properties.

  • Combination therapies: To investigate the potential synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound. The detailed information on its mechanisms of action, along with the provided experimental frameworks, should facilitate the design of future studies aimed at harnessing the therapeutic potential of this intriguing natural compound.

References

6,8-Diprenylorobol: A Comprehensive Technical Review of a Promising Bioactive Isoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol, a prenylated isoflavone primarily isolated from plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, has emerged as a molecule of significant interest in the scientific community.[1][2] Its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, have prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive review and summary of the existing literature on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Quantitative Biological Data

The biological efficacy of this compound has been quantified in various studies, primarily focusing on its anti-proliferative and enzyme-inhibitory activities. The following tables summarize the key quantitative data from the literature to facilitate a comparative analysis of its potency across different biological systems.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

Cell LineCancer TypeAssayConcentrationIncubation TimeEffect
LoVoColon CancerCell Viability40 µM72 h<50% cell viability[1]
HCT15Colon CancerCell Viability40 µM72 h<50% cell viability[1]
LoVoColon CancerApoptosis40 µM72 h24% late apoptotic cells[1]
LoVoColon CancerApoptosis60 µM72 h70% late apoptotic cells[1]
HCT15Colon CancerApoptosis40 µM72 h13% late apoptotic cells[1]
HCT15Colon CancerApoptosis60 µM72 h90% late apoptotic cells[1]
Huh-7Hepatocellular CarcinomaApoptosis20 µM24 h16.43% total apoptotic cells
Huh-7Hepatocellular CarcinomaApoptosis40 µM24 h19.18% total apoptotic cells
Huh-7Hepatocellular CarcinomaApoptosis60 µM24 h41.61% total apoptotic cells
Huh-7Hepatocellular CarcinomaApoptosis20 µM48 h24.39% total apoptotic cells
Huh-7Hepatocellular CarcinomaApoptosis40 µM48 h30.37% total apoptotic cells
Huh-7Hepatocellular CarcinomaApoptosis60 µM48 h75.68% total apoptotic cells
HepG2Hepatocellular CarcinomaApoptosis20 µM24 h12.10% total apoptotic cells
HepG2Hepatocellular CarcinomaApoptosis40 µM24 h16.76% total apoptotic cells
HepG2Hepatocellular CarcinomaApoptosis60 µM24 h32.17% total apoptotic cells
HepG2Hepatocellular CarcinomaApoptosis20 µM48 h11.43% total apoptotic cells
HepG2Hepatocellular CarcinomaApoptosis40 µM48 h23.98% total apoptotic cells
HepG2Hepatocellular CarcinomaApoptosis60 µM48 h67.64% total apoptotic cells

Table 2: Enzyme Inhibition by this compound

EnzymeAssaySubstrateKᵢ (µM)
CYP2J2O-demethylationAstemizole9.46[3][4]
CYP2J2HydroxylationEbastine2.61[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound, offering a practical guide for researchers seeking to replicate or build upon these findings.

Isolation of this compound from Cudrania tricuspidata Fruits

Method: Centrifugal Partition Chromatography (CPC)

  • Extraction:

    • Dried fruits of Cudrania tricuspidata are extracted with 80% aqueous acetone.

    • The extract is concentrated and then partitioned successively with n-hexane, ethyl acetate, and n-butanol.

  • CPC Separation:

    • The n-hexane extract is subjected to one-step preparative CPC.

    • Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v) is used in ascending mode.

    • Apparatus: A centrifugal partition chromatograph is used.

    • Procedure: The column is first filled with the stationary phase (lower phase). The apparatus is then rotated, and the mobile phase (upper phase) is pumped through the column. The sample, dissolved in a mixture of both phases, is injected. The effluent is fractionated and monitored by HPLC to identify fractions containing this compound.

    • This method has been shown to yield this compound with high purity (95%).

Cell Viability Assay

Method: WST-1 or Cell Counting Kit-8 (CCK-8) Assay

  • Cell Seeding:

    • Cells (e.g., LoVo, HCT15, Huh-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Treatment:

    • Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) for specified time periods (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • After the incubation period, 10 µL of WST-1 or CCK-8 solution is added to each well.

    • The plates are incubated for an additional 1-4 hours at 37°C.

  • Data Acquisition:

    • The absorbance is measured at 450 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis:

    • Cells are treated with this compound at desired concentrations and time points.

    • Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The lysate is centrifuged, and the supernatant containing the protein is collected.

  • Protein Quantification:

    • Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:

      • Phospho-PI3K (1:1000)

      • PI3K (1:1000)

      • Phospho-Akt (1:1000)

      • Akt (1:1000)

      • Phospho-p38 (1:1000)

      • p38 (1:1000)

      • p53 (1:1000)

      • Phospho-p53 (Ser15, Ser20, Ser46) (1:1000)

      • Bax (1:1000)

      • Bcl-2 (1:1000)

      • Cleaved Caspase-3 (1:1000)

      • Cleaved PARP (1:1000)

      • GAPDH or β-actin (loading control, 1:5000)

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Method: Propidium Iodide (PI) Staining

  • Cell Preparation:

    • Cells are treated with this compound for the desired time.

    • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

    • The cells are incubated in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.

G cluster_0 This compound's Impact on PI3K/AKT and P38 MAPK Pathways This compound This compound PI3K PI3K This compound->PI3K P38_MAPK P38_MAPK This compound->P38_MAPK AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Apoptosis Apoptosis P38_MAPK->Apoptosis

Caption: this compound inhibits the PI3K/AKT pathway and activates the P38 MAPK pathway.

G cluster_1 This compound's Induction of p53-Mediated Apoptosis This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS p53 p53 ROS->p53 p-p53 Phosphorylated p53 (Ser15, Ser20, Ser46) p53->p-p53 Bax Bax p-p53->Bax Bcl2 Bcl2 p-p53->Bcl2 Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_2 Experimental Workflow for Assessing this compound's Anti-Cancer Activity Start Cancer Cell Lines Treatment Treat with This compound Start->Treatment Viability Cell Viability Assay (WST-1/CCK-8) Treatment->Viability Apoptosis_Analysis Apoptosis Analysis (FACS - Annexin V/PI) Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (FACS - PI) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

References

6,8-Diprenylorobol: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Diprenylorobol, a prenylated isoflavonoid primarily isolated from plants such as Cudrania tricuspidata and Glycyrrhiza uralensis, has emerged as a promising natural compound with diverse therapeutic applications.[1][2][3] Extensive in vitro studies have demonstrated its potent anti-cancer and anti-endometriosis activities. These effects are attributed to its ability to modulate key cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1][2][4] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Therapeutic Applications

Current research on this compound has primarily focused on two significant therapeutic areas: oncology and gynecology, specifically endometriosis.

Anticancer Activity

This compound exhibits significant cytotoxic and anti-proliferative effects against various cancer cell lines, including:

  • Colon Cancer: It has been shown to inhibit the proliferation of LoVo and HCT15 human colon cancer cells in a dose- and time-dependent manner.[2]

  • Hepatocellular Carcinoma (HCC): The compound decreases cell viability and proliferation in HepG2 and Huh-7 HCC cell lines.[4][5]

  • Other Cancers: Studies have also suggested its potential as an aromatase inhibitor in breast cancer and its effectiveness in cervical cancer.[1][3]

The anticancer effects are largely mediated through the induction of apoptosis and cell cycle arrest.[2][4]

Anti-endometriosis Activity

This compound has demonstrated notable inhibitory effects on the progression of endometriosis.[1][3][6] It suppresses the proliferation of endometriosis cells and induces cell cycle disruption.[1][6] A significant advantage observed is that it does not appear to affect the proliferation of normal endometrial stromal cells, suggesting a favorable selectivity profile.[6][7]

Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.

Induction of Apoptosis

This compound triggers programmed cell death in cancer and endometriosis cells through multiple mechanisms:

  • Activation of the p53 Pathway: In colon cancer cells, it activates p53 and its phosphorylated forms, key regulators of apoptosis.[1][2]

  • Activation of the FOXO3 Pathway: In hepatocellular carcinoma cells, it activates the pro-apoptotic transcription factor FOXO3.[3][4][5] This leads to the upregulation of pro-apoptotic proteins like Bax and Bim, and downregulation of anti-apoptotic proteins like Bcl2 and Bcl-XL.[4][8]

  • Generation of Reactive Oxygen Species (ROS): The compound induces the production of intracellular ROS, which in turn can trigger apoptotic pathways.[2]

  • Caspase Activation: It leads to the cleavage and activation of executioner caspases, such as caspase-3, and PARP1, which are hallmarks of apoptosis.[4][8]

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound effectively halts the uncontrolled proliferation of pathological cells by:

  • Downregulation of the PI3K/AKT Signaling Pathway: This pro-survival pathway is significantly inactivated by this compound in both endometriosis and cancer cells.[1] The compound decreases the phosphorylation of key downstream effectors like AKT, P70S6K, and S6.[1]

  • Upregulation of the p38 MAPK Pathway: Conversely, it activates the p38 MAPK pathway, which is known to be involved in growth arrest and apoptosis.[1][6]

  • Induction of G0/G1 Phase Cell Cycle Arrest: In HCC cells, treatment with this compound leads to an increased population of cells in the G0/G1 phase of the cell cycle, preventing their progression to the synthesis phase.[4][5] This is associated with the increased expression of cell cycle inhibitors p21 and p27.[4]

Disruption of Mitochondrial Function and Calcium Homeostasis in Endometriosis

A key mechanism in its anti-endometriosis effect is the disruption of mitochondrial function and intracellular calcium balance.[1][6] this compound causes a loss of mitochondrial membrane potential, impairs cellular respiration, and reduces ATP production.[1][6] It also disrupts calcium homeostasis, contributing to its anti-proliferative effects.[1][6]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Cell Line Cancer Type Parameter Concentration Time Result Reference
LoVoColon CancerCell Viability40 µM72 h< 50%[2]
HCT15Colon CancerCell Viability40 µM72 h< 50%[2]
LoVoColon CancerLate Apoptosis40 µM72 h24%[2]
LoVoColon CancerLate Apoptosis60 µM72 h70%[2]
HCT15Colon CancerLate Apoptosis40 µM72 h13%[2]
HCT15Colon CancerLate Apoptosis60 µM72 h90%[2]
LoVoColon CancerROS Level60 µM-210% increase[2]
HCT15Colon CancerROS Level60 µM-210% increase[2]
HepG2Hepatocellular CarcinomaCYP2J2 Inhibition (Ki)--9.46 µM[4][5]
Huh-7Hepatocellular CarcinomaCYP2J2 Inhibition (Ki)--2.61 µM[4][5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FOXO3_cyto FOXO3 AKT->FOXO3_cyto | P70S6K P70S6K mTOR->P70S6K S6 S6 P70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation FOXO3_nuc FOXO3 FOXO3_cyto->FOXO3_nuc translocation p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis ROS ROS ROS->Apoptosis Diprenylorobol This compound Diprenylorobol->PI3K | Diprenylorobol->FOXO3_cyto Diprenylorobol->p38 Diprenylorobol->ROS p53 p53 Diprenylorobol->p53 Bax Bax FOXO3_nuc->Bax Bim Bim FOXO3_nuc->Bim p21 p21 FOXO3_nuc->p21 p27 p27 FOXO3_nuc->p27 p53->Apoptosis Bax->Apoptosis Bim->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest

Caption: Overview of signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of this compound.

  • Cell Seeding: Plate cancer or endometriosis cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This technique is used to determine the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-p38, p38, p53, FOXO3, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_viability Cell Viability Assay (MTT) cluster_western Western Blot cluster_apoptosis Apoptosis Assay (Flow Cytometry) start Start: Cell Culture (Cancer or Endometriosis cells) treatment Treatment with This compound start->treatment viability1 MTT Addition treatment->viability1 western1 Cell Lysis & Protein Quantification treatment->western1 apoptosis1 Cell Harvesting & Staining (Annexin V/PI) treatment->apoptosis1 end End: Data Analysis viability2 Formazan Solubilization viability1->viability2 viability3 Absorbance Reading viability2->viability3 viability3->end western2 SDS-PAGE & Transfer western1->western2 western3 Antibody Incubation & Detection western2->western3 western3->end apoptosis2 Flow Cytometry Analysis apoptosis1->apoptosis2 apoptosis2->end

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and for the treatment of endometriosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis, makes it an attractive candidate for further drug development.

Future research should focus on:

  • In vivo studies: To validate the efficacy and safety of this compound in animal models of cancer and endometriosis.

  • Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion, which are crucial for determining appropriate dosing and delivery methods.

  • Structure-activity relationship studies: To identify and synthesize more potent and selective analogs.

  • Combination therapies: To investigate potential synergistic effects with existing chemotherapeutic agents or hormonal therapies.

The comprehensive data presented in this guide underscores the promise of this compound as a lead compound for the development of novel therapies for cancer and endometriosis. Continued investigation into its biological activities is warranted to translate these preclinical findings into clinical applications.

References

6,8-Diprenylorobol: A Technical Guide on its Traditional Use and Modern Pharmacological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Diprenylorobol, a prenylated isoflavone primarily isolated from Cudrania tricuspidata, has a rich history in traditional medicine, particularly in East Asia, for treating a variety of ailments, including those specific to women's health. Modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic potential, revealing a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its role in traditional medicine, its quantified biological activities, the experimental protocols used in its study, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the potential of this natural compound.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure is characterized by a C6-C3-C6 carbon skeleton with two prenyl groups attached at the 6 and 8 positions of the A-ring of the orobol backbone. This prenylation is often associated with enhanced biological activity. The primary natural source of this compound is Cudrania tricuspidata, a plant belonging to the Moraceae family.[1][2]

Role in Traditional Medicine

Cudrania tricuspidata, the plant from which this compound is extracted, has been a staple in traditional Chinese and Korean medicine for centuries.[3][4] Different parts of the plant, including the roots, bark, leaves, and fruits, have been utilized to treat a wide array of conditions such as eczema, mumps, tuberculosis, contusions, and insomnia.[3][4][5]

Of particular relevance to modern research is its traditional use in treating "female diseases."[2] The roots of Cudrania tricuspidata have been used in traditional Chinese medicine to address dysmenorrhea (painful menstruation).[3] The traditional method of preparation often involves creating an aqueous decoction of the roots, which would then be consumed orally.[3][5] This historical application provides a basis for the contemporary investigation of this compound's effects on conditions like endometriosis.

Pharmacological Activities and Quantitative Data

Scientific studies have demonstrated that this compound possesses a multitude of pharmacological effects, including anti-proliferative, anti-cancer, anti-fungal, and anti-Helicobacter pylori activities.[2] Its cytotoxic effects against various cancer cell lines and its inhibitory action on inflammatory processes have been a primary focus of research.

Data Presentation

The following table summarizes the available quantitative data on the biological activities of this compound.

Cell LineAssay TypeParameterValueReference
HL-60 (Human promyelocytic leukemia)CytotoxicityIC504.3 ± 0.7 to 18.0 ± 1.7 µM[1][6][7]
LoVo (Human colon cancer)Cell ViabilityConcentration for <50% viability40 µM (at 72h)[8][9]
HCT15 (Human colon cancer)Cell ViabilityConcentration for <50% viability40 µM (at 72h)[8][9]
HepG2 (Human liver cancer)Cell ViabilityDose-dependent decrease10-70 µM[10]
Huh-7 (Human liver cancer)Cell ViabilityDose-dependent decrease10-70 µM[10]
VK2/E6E7 (Endometriosis epithelial cells)Cell ProliferationConcentration for >50% reduction2 µM
End1/E6E7 (Endometriosis stromal cells)Cell ProliferationConcentration for >50% reduction2 µM
RAW264.7 (Mouse macrophage)Nitric Oxide ProductionIC5014.3 µM[11]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are central to cell proliferation, survival, apoptosis, and inflammation.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inactivate this pathway, leading to a decrease in the phosphorylation of AKT and its downstream effectors. This inhibition of the PI3K/AKT pathway is a key mechanism behind the anti-proliferative and pro-apoptotic effects of this compound.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3b AKT->GSK3b FOXO FOXO AKT->FOXO Proliferation Proliferation mTORC1->Proliferation Survival Survival GSK3b->Survival FOXO->Survival

PI3K/AKT Signaling Pathway Inhibition by this compound
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is typically activated in response to cellular stress and inflammatory cytokines. This compound has been observed to activate the p38 MAPK pathway. This activation can lead to the induction of apoptosis and the regulation of inflammatory responses, contributing to its anti-cancer and anti-inflammatory properties.

p38_MAPK_Pathway This compound This compound p38_MAPK p38_MAPK This compound->p38_MAPK MK2_MK3 MK2_MK3 p38_MAPK->MK2_MK3 MSK1_2 MSK1_2 p38_MAPK->MSK1_2 Inflammation Inflammation MK2_MK3->Inflammation Apoptosis Apoptosis MSK1_2->Apoptosis

p38 MAPK Signaling Pathway Activation by this compound
Calcium Homeostasis and Mitochondrial Function

This compound disrupts intracellular calcium homeostasis, leading to an increase in cytosolic calcium levels. This dysregulation of calcium signaling, coupled with a direct effect on mitochondria, results in the depolarization of the mitochondrial membrane potential (MMP), increased production of reactive oxygen species (ROS), and decreased ATP production. This cascade of events ultimately contributes to the induction of apoptosis.

Calcium_Mitochondria_Workflow This compound This compound Ca_Homeostasis Calcium Homeostasis Disruption This compound->Ca_Homeostasis Mitochondria Mitochondria This compound->Mitochondria Ca_Homeostasis->Mitochondria ROS ROS Production Mitochondria->ROS ATP ATP Production Mitochondria->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Effect of this compound on Calcium and Mitochondria

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Isolation and Purification of this compound

A common method for the isolation of this compound from Cudrania tricuspidata involves solvent extraction followed by chromatographic separation.

  • Extraction: The dried and powdered plant material (e.g., fruits, leaves) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is enriched with isoflavonoids, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to yield the pure compound. The structure is then confirmed by spectroscopic methods (e.g., NMR, MS).

Cell Proliferation Assay (BrdU)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The cells are incubated for a specified period (e.g., 24, 48, 72 hours).

  • BrdU Labeling: BrdU labeling solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Fixation and DNA Denaturation: The labeling medium is removed, and the cells are fixed, and the DNA is denatured by adding a fixing/denaturing solution.

  • Detection: The anti-BrdU-POD antibody solution is added, and the plate is incubated. The substrate solution is then added, and the color development is measured using a microplate reader at the appropriate wavelength.

Mitochondrial Membrane Potential (MMP) Assay (JC-1)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red.

  • Cell Seeding and Treatment: Cells are seeded in a suitable plate or on coverslips and treated with this compound as described for the proliferation assay.

  • JC-1 Staining: The culture medium is removed, and the cells are incubated with JC-1 staining solution (typically 5 µg/mL) in the dark at 37°C for 15-30 minutes.

  • Washing: The staining solution is removed, and the cells are washed with a buffer solution.

  • Analysis: The fluorescence is immediately analyzed using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is calculated to determine the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Seeding and Treatment: Cells are cultured and treated with this compound.

  • DCFH-DA Staining: The cells are incubated with DCFH-DA solution (typically 10 µM) in the dark at 37°C for 30 minutes.

  • Washing: The cells are washed to remove excess dye.

  • Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.

Intracellular Calcium Measurement (Fluo-4 AM)

Fluo-4 AM is a cell-permeable dye that exhibits a large fluorescence intensity increase upon binding to calcium.

  • Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound.

  • Dye Loading: The cells are incubated with Fluo-4 AM loading solution (typically 5 µM) in the dark at 37°C for 30-60 minutes.

  • Washing: The cells are washed to allow for de-esterification of the dye.

  • Imaging: The fluorescence is monitored using a confocal microscope or a fluorescence plate reader. Changes in fluorescence intensity over time reflect changes in intracellular calcium concentration.

Western Blot Analysis for PI3K/AKT and p38 MAPK Pathways

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Following treatment with this compound, cells are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-p38, total p38).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Cellular Assays cluster_2 Molecular Analysis Cell_Culture Cell Culture (e.g., Cancer, Endometriosis cells) Treatment Treatment with This compound Cell_Culture->Treatment Proliferation Proliferation Assay (BrdU/CCK-8) Treatment->Proliferation MMP MMP Assay (JC-1) Treatment->MMP ROS ROS Assay (DCFH-DA) Treatment->ROS Calcium Calcium Imaging (Fluo-4) Treatment->Calcium Western_Blot Western Blot (PI3K/AKT, p38 MAPK) Treatment->Western_Blot

General Experimental Workflow for In Vitro Studies

Conclusion and Future Directions

This compound is a promising natural compound with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation makes it a compelling candidate for further investigation in the context of cancer and inflammatory diseases like endometriosis.

Future research should focus on:

  • In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of disease.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to determine optimal dosing regimens.

  • Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activity and to potentially design more potent and selective analogs.

  • Clinical trials: To ultimately evaluate the therapeutic efficacy of this compound in human patients.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future research efforts aimed at harnessing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 6,8-Diprenylorobol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol is a significant prenylated isoflavonoid first identified in Cudrania tricuspidata, a plant utilized in traditional medicine.[1][2][3] This compound has garnered attention within the scientific community for its diverse biological activities, including neuroprotective and anti-inflammatory properties. As research into its therapeutic potential continues, the need for a robust and reliable analytical method for its quantification is paramount.

This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided methodologies are based on established analytical practices for the quantification of flavonoids from plant-derived materials.

Experimental Protocols

Sample Preparation from Cudrania tricuspidata

A critical step in the analysis of this compound from its natural source is the efficient extraction of the compound from the plant matrix. The following protocol outlines a standard procedure for sample preparation:

  • Grinding: Dry the plant material (e.g., fruits, leaves) at a controlled temperature to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material.

    • Perform extraction with a suitable solvent such as 80% aqueous acetone or methanol.[1] A common technique is ultrasonication or maceration for a defined period (e.g., 30-60 minutes) to ensure thorough extraction.

    • For exhaustive extraction, the process can be repeated multiple times.

  • Filtration: After extraction, filter the mixture through a 0.45 µm membrane filter to remove particulate matter.

  • Concentration (Optional): If necessary, the filtrate can be concentrated under reduced pressure to increase the analyte concentration.

  • Dilution: Dilute the final extract with the mobile phase to a concentration within the calibration range of the HPLC method.

HPLC Analysis Protocol

The following HPLC conditions are recommended for the analysis of this compound. These are based on typical reversed-phase chromatography methods for flavonoids.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm

Data Presentation

A validated UPLC-UV method for the determination of this compound has reported the following performance characteristics.[1][2][3]

Validation ParameterResult
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.01–0.03 µg/mL[1][2][3]
Limit of Quantification (LOQ) 0.04–0.09 µg/mL[1][2][3]
Precision (RSD%) < 2%[1][2][3]
Accuracy (Recovery) 97.25% to 104.98%[1][2][3]

Retention time for this compound should be determined by running a pure standard under the specified HPLC conditions.

Signaling Pathway and Experimental Workflow

Studies have indicated that this compound may exert its biological effects through the modulation of key cellular signaling pathways, such as the PI3K/AKT and p38 MAPK pathways. Understanding these pathways is crucial for drug development professionals.

PI3K_p38_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis Diprenylorobol This compound Diprenylorobol->AKT modulates Diprenylorobol->p38 modulates

Caption: PI3K/AKT and p38 MAPK signaling pathways.

The following diagram illustrates a general workflow for the HPLC analysis of this compound from a plant source.

HPLC_Workflow start Plant Material (Cudrania tricuspidata) grind Grinding & Drying start->grind extract Solvent Extraction (e.g., 80% Acetone) grind->extract filter Filtration (0.45 µm filter) extract->filter hplc HPLC Analysis filter->hplc data Data Acquisition & Quantification hplc->data end Report data->end

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for the Quantification of 6,8-Diprenylorobol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol is a naturally occurring prenylated isoflavone found in several plant species, notably Cudrania tricuspidata and Glycyrrhiza uralensis.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In oncology research, this compound has been shown to induce apoptosis in various cancer cell lines, including human colon and hepatocellular carcinoma cells.[2][3] Its mechanism of action often involves the modulation of key signaling pathways such as the AKT and mitogen-activated protein kinase (MAPK) pathways, as well as the activation of the tumor suppressor p53.[2][4] Given its therapeutic potential, accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV), along with a general framework for a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Additionally, visual representations of the primary signaling pathways affected by this compound and the experimental workflow are provided to facilitate a comprehensive understanding.

Data Presentation

Table 1: Quantitative Parameters for UPLC-UV Method Validation

ParameterResult
Linearity (Correlation Coefficient, r²)> 0.999
Limit of Detection (LOD)0.01 - 0.03 µg/mL
Limit of Quantification (LOQ)0.04 - 0.09 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)97.25% - 104.98%

Note: Data is compiled from a validated UPLC-UV method for the analysis of isoflavonoids, including this compound, in Cudrania tricuspidata fruits.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes two effective methods for extracting this compound from dried and powdered plant material, such as the fruits or roots of Cudrania tricuspidata.

Method A: 80% Aqueous Acetone Extraction

  • Sample Preparation: Weigh 1 gram of dried, finely powdered plant material.

  • Extraction: Add 20 mL of 80% aqueous acetone to the plant material.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into a clean collection vial.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol for HPLC or LC-MS/MS analysis.

Method B: Methanol Extraction and Liquid-Liquid Partitioning

  • Sample Preparation: Weigh 10 grams of dried, finely powdered plant material.

  • Methanol Extraction: Macerate the plant material with 100 mL of methanol at room temperature for 24 hours. Repeat this process three times.

  • Filtration and Concentration: Filter the combined methanol extracts and concentrate under vacuum to obtain a crude extract.

  • Suspension: Suspend the crude extract in 200 mL of distilled water.

  • Partitioning: Perform liquid-liquid partitioning successively with equal volumes of n-hexane, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

  • Solvent Evaporation: Evaporate the ethyl acetate fraction to dryness.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol for analysis.

Protocol 2: Quantification by UPLC-UV

This protocol provides a method for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography with UV detection.

  • Instrumentation: UPLC system with a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 2% Acetic acid in Water

    • B: 2% Acetic acid in Methanol

  • Gradient Elution:

    • 0-5 min: 30-70% B

    • 5-10 min: 70-90% B

    • 10-12 min: 90% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.

Protocol 3: General Framework for Quantification by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method can be developed. The following provides a general framework.

  • Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile or Methanol

  • MS/MS Detection: Monitor the transition of the precursor ion (parent ion) to a specific product ion (daughter ion) for this compound in Multiple Reaction Monitoring (MRM) mode. The fragmentation of the prenyl groups is a characteristic feature.

Mandatory Visualizations

G cluster_extraction Plant Material Extraction cluster_analysis UPLC-UV Analysis plant_material Dried Plant Material extraction Solvent Extraction (e.g., 80% Acetone) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Methanol concentration->reconstitution injection Inject into UPLC System reconstitution->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection at 262 nm separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_pathway This compound Induced Apoptosis Signaling cluster_akt_mapk AKT/MAPK Pathway cluster_p53 p53 Pathway DPO This compound AKT AKT DPO->AKT Inhibits p38 p38 MAPK DPO->p38 Activates ERK ERK DPO->ERK Activates ROS ROS Generation DPO->ROS Induces PI3K PI3K PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits p38->Apoptosis Promotes ERK->Apoptosis Promotes p53 p53 ROS->p53 Activates p53->Apoptosis Promotes

Caption: Signaling pathways modulated by this compound leading to apoptosis.

References

Application Notes and Protocols for 6,8-Diprenylorobol Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,8-Diprenylorobol is a flavonoid compound that has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] Extracted from plants such as Cudrania tricuspidata, this natural product has demonstrated potent anti-proliferative, anti-cancer, and anti-inflammatory properties.[1][3] These application notes provide detailed protocols for various cell-based assays to investigate the efficacy and mechanism of action of this compound, aiding researchers in its potential development as a therapeutic agent.

The primary mechanisms of action of this compound involve the induction of apoptosis, disruption of mitochondrial function, and modulation of key cellular signaling pathways.[4] Notably, it has been shown to inactivate the PI3K/AKT pathway while activating the p38 MAPK pathway.[1] Furthermore, it can induce apoptosis through the activation of p53 and the generation of reactive oxygen species (ROS).[4][5]

These protocols and data will serve as a valuable resource for researchers studying the therapeutic potential of this compound in various disease models, particularly in cancer and endometriosis.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Various Cell Lines
Cell LineCell TypeAssayConcentration (µM)Incubation Time (h)% Inhibition / EffectReference
LoVoHuman Colon CancerCell Viability4072> 50% inhibition[4]
HCT15Human Colon CancerCell Viability4072> 50% inhibition[4]
VK2/E6E7Human Endometriosis-likeCell Proliferation2Not Specified> 50% reduction[6][7]
End1/E6E7Human Endometriosis-likeCell Proliferation2Not Specified> 50% reduction[6][7]
Huh-7Human Hepatocellular CarcinomaWST-120, 40, 6024, 48, 72Dose- and time-dependent decrease[8]
HepG2Human Hepatocellular CarcinomaWST-120, 40, 6024, 48, 72Dose- and time-dependent decrease[8]
Table 2: Apoptotic Effects of this compound
Cell LineAssayConcentration (µM)Incubation Time (h)% Apoptotic Cells (Late Apoptosis)Reference
LoVoFlow Cytometry (PI Staining)407224%[4][5]
LoVoFlow Cytometry (PI Staining)607270%[4][5]
HCT15Flow Cytometry (PI Staining)407213%[4][5]
HCT15Flow Cytometry (PI Staining)607290%[4][5]
Huh-7Annexin V/PI Staining604875.68% (Total Apoptosis)[9]
HepG2Annexin V/PI Staining604867.64% (Total Apoptosis)[9]
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential (MMP)
Cell LineParameter MeasuredAssayConcentration (µM)% Increase in ROS / % MMP LossReference
LoVoROS ProductionDCFH-DA Staining60210%[4][5]
HCT15ROS ProductionDCFH-DA Staining60210%[4][5]
VK2/E6E7ROS ProductionDCFH-DA Staining2207%[6]
End1/E6E7ROS ProductionDCFH-DA Staining2252%[6]
VK2/E6E7MMP LossJC-1 Staining2581%[6]
End1/E6E7MMP LossJC-1 Staining2673%[6]
Huh-7ROS ProductionFlow CytometryNot specifiedMFI from 61.5 to 71.2[9]
HepG2ROS ProductionFlow CytometryNot specifiedMFI from 72.7 to 108[9]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)

This protocol measures the intracellular generation of ROS induced by this compound.

Materials:

  • 24-well plates or 96-well black plates

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Fluorescence microscope or microplate reader

Protocol:

  • Seed cells in a 24-well or 96-well black plate.

  • After 24 hours, treat the cells with this compound and a vehicle control in serum-free medium for the desired time.

  • Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.

  • Remove the treatment medium and wash the cells once with serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 500 µL of PBS to each well (for 24-well plates).

  • Immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This protocol assesses the disruption of mitochondrial membrane potential, a key indicator of apoptosis, using the JC-1 dye.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • JC-1 Staining Kit (containing JC-1 dye and assay buffer)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells as described in the apoptosis protocol.

  • Resuspend the cell pellet in 0.5 mL of the JC-1 working solution.

  • Incubate the cells at 37°C in a CO₂ incubator for 15-20 minutes.

  • Centrifuge the cells at 400 x g for 5 minutes and wash twice with 1X assay buffer.

  • Resuspend the final cell pellet in 0.5 mL of 1X assay buffer.

  • Analyze the samples immediately by flow cytometry or visualize under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT and p38 MAPK signaling pathways.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed and treat cells with this compound as previously described.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Cell-Based Assays cluster_assays start Start: Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros ROS Production (DCFH-DA) treatment->ros mmp MMP (JC-1 Assay) treatment->mmp western Signaling Pathways (Western Blot) treatment->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis mmp->analysis western->analysis

Caption: General experimental workflow for evaluating this compound.

G cluster_pathway Signaling Pathways Modulated by this compound cluster_pi3k PI3K/AKT Pathway cluster_mapk p38 MAPK Pathway cluster_p53 p53 Pathway diprenylorobol This compound pi3k PI3K diprenylorobol->pi3k Inhibits p38 p38 MAPK diprenylorobol->p38 Activates p53 p53 diprenylorobol->p53 Activates akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation Promotes apoptosis Apoptosis p38->apoptosis Induces ros_node ROS Generation p53->apoptosis Induces

Caption: Key signaling pathways affected by this compound.

References

Application Notes and Protocols for Measuring Calcium Homeostasis Changes with 6,8-Diprenylorobol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for investigating the effects of 6,8-Diprenylorobol, a flavonoid compound, on cellular calcium homeostasis. The provided information is intended to guide researchers in designing and executing experiments to measure and understand the compound's impact on intracellular calcium signaling.

Introduction

This compound, a flavonoid extracted from Cudrania tricuspidata, has demonstrated various biological activities, including anticancer and melanin synthesis inhibitory effects.[1][2][3][4][5][6] Emerging research indicates that this compound can significantly disrupt calcium homeostasis, particularly in certain pathological conditions like endometriosis.[1][2][3][4][5] This disruption of calcium signaling appears to be a key mechanism leading to downstream cellular effects such as mitochondrial dysfunction, cell cycle arrest, and apoptosis.[1][2][3][4][5]

The primary mechanism of action for this compound on calcium homeostasis is believed to involve the inositol 1,4,5-trisphosphate (IP3) receptor, leading to an accumulation of calcium in both the cytosol and mitochondria.[1] Understanding and quantifying these changes is crucial for elucidating the therapeutic potential and toxicological profile of this compound.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on intracellular calcium levels in human endometriosis-like cell lines (VK2/E6E7 and End1/E6E7).

Cell LineCalcium CompartmentTreatmentFold Increase in Calcium Level (Mean)
VK2/E6E7CytosolThis compound8.27
End1/E6E7CytosolThis compound4.98
VK2/E6E7MitochondriaThis compound2.85
End1/E6E7MitochondriaThis compound2.58
VK2/E6E7CytosolThis compound + 2-APB1.65 (from 3.52)
End1/E6E7CytosolThis compound + 2-APB3.25 (from 6.78)

Data extracted from a study on endometriosis progression.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's effect on calcium homeostasis and a typical experimental workflow for its measurement.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol cluster_3 Mitochondrion 6_8_Diprenylorobol This compound IP3R IP3 Receptor 6_8_Diprenylorobol->IP3R Activates Ca_ER Ca2+ Store IP3R->Ca_ER Releases Ca2+ Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Mito_Ca Increased Mitochondrial Ca2+ Ca_Cytosol->Mito_Ca Uptake Mito_Dys Mitochondrial Dysfunction Mito_Ca->Mito_Dys G A Cell Seeding B Cell Culture (e.g., 24h) A->B C Treatment with This compound B->C D Loading with Calcium-sensitive Dyes (e.g., Fluo-4 AM for cytosol, Rhod-2 AM for mitochondria) C->D E Incubation D->E F Washing E->F G Fluorescence Measurement (Flow Cytometry or Fluorescence Microscopy) F->G H Data Analysis G->H

References

Application Notes and Protocols for In Vivo Evaluation of 6,8-Diprenylorobol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol is a prenylated isoflavone found in plants such as Cudrania tricuspidata and Glycyrrhiza uralensis.[1][2] In vitro studies have demonstrated its potential as a therapeutic agent, exhibiting anti-proliferative and apoptotic effects in various cancer cell lines and in models of endometriosis.[1][2][3][4][5][6] Mechanistically, this compound has been shown to modulate key cellular signaling pathways, including the inhibition of the PI3K/AKT pathway and the activation of p38 MAPK and p53 signaling.[1][2][3][5] It also appears to induce the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[2][4]

Despite promising in vitro results, there is a notable absence of publicly available in vivo data for this compound. Therefore, this document provides a comprehensive experimental design to systematically evaluate its efficacy, pharmacokinetics, and safety in animal models. The proposed studies are essential for progressing this compound through the preclinical drug development pipeline.

Preliminary Studies: Formulation, Pharmacokinetics, and Toxicology

Given the lack of in vivo data, a phased approach is critical. Initial studies must focus on developing a suitable formulation and understanding the pharmacokinetic and toxicological profile of this compound.

Formulation Development

Flavonoids, including this compound, are often characterized by poor water solubility, which can limit their oral bioavailability.[7][8]

Protocol:

  • Solubility Assessment: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles (e.g., water, ethanol, DMSO, polyethylene glycol, corn oil, and various surfactants).

  • Formulation Preparation: Based on the solubility data, prepare various formulations to enhance bioavailability. Strategies to consider include:

    • Suspensions: Micronized this compound in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose).

    • Solutions: Utilizing co-solvents or complexing agents like cyclodextrins.

    • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[9]

  • Formulation Characterization: Assess the physical and chemical stability of the prepared formulations.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing meaningful efficacy studies.

Protocol:

  • Animal Model: Use healthy female BALB/c mice (6-8 weeks old).

  • Dosing:

    • Administer a single intravenous (IV) dose (e.g., 1-5 mg/kg in a suitable solubilizing vehicle) to determine clearance and volume of distribution.

    • Administer a single oral (PO) dose (e.g., 10, 50, and 100 mg/kg) of the developed formulation.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound and its potential metabolites in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Oral bioavailability
Toxicology Studies

A preliminary assessment of the toxicity of this compound is required to establish a safe dose range for efficacy studies. These studies should be conducted in accordance with OECD guidelines.

Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Dosing: Administer a single oral dose of this compound at sequential dose levels (e.g., 300, 2000 mg/kg).

  • Observation: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform gross necropsy on all animals at the end of the study.

Protocol: Repeated Dose 28-Day Oral Toxicity (OECD Guideline 407)

  • Animal Model: Use both male and female BALB/c mice (6-8 weeks old).

  • Dosing: Administer this compound daily via oral gavage for 28 days at three dose levels (low, mid, high) based on the acute toxicity data. Include a vehicle control group.

  • Observations: Monitor clinical signs, body weight, and food consumption.

  • Analysis: At the end of the study, perform hematology, clinical biochemistry, and histopathological examination of major organs.

  • NOAEL Determination: Establish the No-Observed-Adverse-Effect Level (NOAEL).

In Vivo Efficacy Studies

Based on the in vitro data, two potential therapeutic areas for this compound are endometriosis and colon cancer.

Endometriosis Mouse Model

Protocol:

  • Model Induction:

    • Use female BALB/c mice (8-10 weeks old).

    • Surgically induce endometriosis by suturing uterine horn fragments onto the peritonial wall.

  • Treatment:

    • After a recovery period (e.g., 7 days), randomize mice into treatment groups (n=8-10 per group).

    • Administer this compound orally once daily for 21 days at two dose levels determined from the toxicology studies. Include a vehicle control group.

  • Efficacy Evaluation:

    • At the end of the treatment period, sacrifice the animals and measure the lesion volume and weight.

    • Collect lesion and uterine tissues for further analysis.

  • Mechanism of Action Analysis:

    • Immunohistochemistry (IHC): Stain tissue sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Western Blot: Analyze protein expression of key signaling molecules (p-AKT, AKT, p-p38, p38) in lesion tissues.

Table 2: Endometriosis Efficacy Study - Data Presentation

GroupDose (mg/kg/day)Mean Lesion Volume (mm³) ± SEMMean Lesion Weight (mg) ± SEMKi-67 Positive Cells (%) ± SEMCleaved Caspase-3 Positive Cells (%) ± SEM
Vehicle Control0
This compoundLow Dose
This compoundHigh Dose
Colon Cancer Xenograft Mouse Model

Protocol:

  • Cell Culture: Culture a human colon cancer cell line (e.g., HCT116 or LoVo) that has shown sensitivity to this compound in vitro.

  • Model Induction:

    • Use immunodeficient mice (e.g., NOD/SCID or nude mice, 6-8 weeks old).

    • Subcutaneously inject cancer cells into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Administer this compound orally once daily for a specified period (e.g., 21-28 days) at two dose levels. Include a vehicle control group and a positive control (e.g., 5-Fluorouracil).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, excise and weigh the tumors.

  • Mechanism of Action Analysis:

    • Western Blot: Analyze protein expression of p-AKT, AKT, p-p38, p38, and p53 in tumor lysates.

    • TUNEL Assay: To detect apoptosis in tumor tissue sections.

Table 3: Colon Cancer Efficacy Study - Data Presentation

GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (mg) ± SEM% Tumor Growth Inhibitionp53 Expression (Fold Change)
Vehicle Control001
This compoundLow Dose
This compoundHigh Dose
Positive Control(Specify)

Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Promotes p38_MAPK p38 MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes This compound This compound This compound->PI3K Inhibits This compound->p38_MAPK Activates p53 p53 This compound->p53 Activates p53->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

G cluster_preclinical Phase 1: Preliminary Studies cluster_efficacy Phase 2: Efficacy Studies cluster_analysis Phase 3: Analysis Formulation Formulation Development PK Pharmacokinetic (PK) Studies Formulation->PK Tox Toxicology Studies PK->Tox Endo_Model Endometriosis Mouse Model Tox->Endo_Model Colon_Model Colon Cancer Mouse Model Tox->Colon_Model Efficacy_Eval Efficacy Evaluation Endo_Model->Efficacy_Eval Colon_Model->Efficacy_Eval MOA_Analysis Mechanism of Action (MOA) Analysis Efficacy_Eval->MOA_Analysis

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols: Utilizing 6,8-Diprenylorobol for the Inhibition of AKT Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Diprenylorobol, a flavonoid compound primarily isolated from Cudrania tricuspidata, has emerged as a promising bioactive molecule with a range of therapeutic potentials, including anticancer and anti-inflammatory properties.[1][2] Of particular interest to researchers is its ability to modulate key cellular signaling pathways, notably the PI3K/AKT pathway, which is frequently dysregulated in various diseases, including cancer and endometriosis. These application notes provide a comprehensive overview and detailed protocols for researchers investigating the use of this compound as an inhibitor of AKT signaling.

The PI3K/AKT signaling cascade is a critical regulator of cell proliferation, survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers and other proliferative disorders. Therefore, inhibitors of this pathway are of significant interest in drug discovery and development. This compound has been shown to effectively inactivate the AKT pathway, leading to downstream effects such as decreased cell proliferation and induction of apoptosis.[1]

Data Presentation

The inhibitory effects of this compound on cell viability and the AKT signaling pathway have been demonstrated in various cell lines. The following tables summarize the available quantitative data.

Table 1: Effect of this compound on Cell Viability

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
LoVoColon Cancer~4072Not Specified
HCT15Colon Cancer~4072Not Specified

Note: The IC50 values are approximated from graphical data presented in the cited literature. Further dose-response studies are recommended for precise determination.

Table 2: Dose-Dependent Inhibition of AKT Pathway Proteins by this compound in Endometriosis-like Cell Lines (VK2/E6E7 and End1/E6E7)

Treatment Concentration (µM)p-AKTp-P70S6Kp-S6
0 (Control)HighHighHigh
Low DoseReducedReducedReduced
High DoseSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data is qualitative based on Western blot analysis from the cited study. The study demonstrated a clear dose-dependent decrease in the phosphorylation of these proteins with increasing concentrations of this compound.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated.

AKT_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP2 Phosphorylates PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes Diprenylorobol This compound Diprenylorobol->pAKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Experimental_Workflow cluster_assays Perform Assays start Start: Seed Cells (e.g., Cancer or Endometriosis cell lines) treatment Treat cells with varying concentrations of This compound start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation harvest Harvest Cells incubation->harvest viability Cell Viability Assay (e.g., CCK-8, MTT) harvest->viability western Western Blot Analysis (p-AKT, Total AKT, etc.) harvest->western analysis Data Analysis: - Determine IC50 for viability - Quantify protein expression viability->analysis western->analysis end End: Conclusion on Inhibitory Effect analysis->end

Caption: General experimental workflow for assessing the inhibitory effect of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on AKT signaling.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cells (e.g., VK2/E6E7, End1/E6E7, LoVo, HCT15) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

  • Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.

Protocol 2: Western Blot Analysis for AKT Phosphorylation
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the phospho-AKT signal to the total AKT signal and the loading control.

Protocol 3: Cell Viability Assay (CCK-8 or MTT)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a vehicle control and a no-cell background control.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Conclusion

This compound demonstrates clear potential as an inhibitor of the AKT signaling pathway. The provided protocols offer a robust framework for researchers to investigate its mechanism of action and therapeutic applications. Further studies are warranted to elucidate the precise molecular interactions and to establish a more comprehensive quantitative profile of its inhibitory effects on AKT and other cellular targets.

References

Troubleshooting & Optimization

Technical Support Center: 6,8-Diprenylorobol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6,8-diprenylorobol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this complex prenylated isoflavone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and signaling pathway diagrams to assist in your research.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My prenylation reaction is resulting in a low yield of the desired this compound. What are the possible reasons and how can I improve the yield?

A1: Low yields in the diprenylation of orobol are a common challenge. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Reagent Stoichiometry: The ratio of orobol to the prenylating agent (e.g., prenyl bromide or 2-methyl-3-buten-2-ol) is critical. An excess of the prenylating agent is often required to drive the reaction towards diprenylation.

  • Decomposition of Reactants or Products: Orobol and its prenylated derivatives can be sensitive to harsh reaction conditions. High temperatures for prolonged periods may lead to degradation.

  • Formation of Byproducts: Several side reactions can occur, including O-prenylation and the formation of mono-prenylated isomers (6-prenylorobol and 8-prenylorobol).

Troubleshooting Steps:

  • Optimize Reagent Ratio: Systematically vary the molar ratio of the prenylating agent to orobol. A 2.5 to 3.0 molar equivalent of the prenylating agent is a good starting point for diprenylation.

  • Control Reaction Temperature: While thermal activation is necessary for the Claisen rearrangement that follows O-prenylation, excessive heat can be detrimental. Experiment with a temperature range of 120-150°C.

  • Use of a Suitable Catalyst: Lewis acids like BF₃·OEt₂ or zinc chloride (ZnCl₂) can catalyze the C-prenylation. The choice and amount of catalyst should be optimized.

  • Protecting Group Strategy: Consider protecting the more reactive hydroxyl groups to direct prenylation to the desired positions. However, this adds extra steps to the synthesis.

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the regioselectivity for 6,8-diprenylation?

A2: Achieving high regioselectivity is a primary challenge in the synthesis of this compound due to the multiple reactive hydroxyl groups and aromatic positions on the orobol scaffold.

  • Formation of Mono-prenylated Isomers: The formation of 6-prenylorobol and 8-prenylorobol is a common outcome.

  • O-Prenylation vs. C-Prenylation: The initial reaction is often O-prenylation, followed by a thermal Claisen rearrangement to the desired C-prenylated product. Incomplete rearrangement can leave O-prenylated intermediates.

  • Prenylation at Other Positions: While less common, prenylation can potentially occur on the B-ring under certain conditions.

Troubleshooting Steps:

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene or xylene are often used for Claisen rearrangements.

  • Catalyst Selection: Specific catalysts can favor prenylation at certain positions. For instance, some studies on flavonoids suggest that certain clays can direct prenylation to either the C6 or C8 position.

  • Stepwise Synthesis: A more controlled approach is to first synthesize the mono-prenylated intermediates (e.g., 6-prenylorobol) and then perform a second prenylation. This provides better control over the final product but involves more synthetic steps.

Q3: The purification of this compound is proving to be challenging. What are the recommended purification methods?

A3: The crude product of the diprenylation reaction is typically a complex mixture. The structural similarity of the isomers makes purification by simple methods difficult.

  • Co-elution of Isomers: 6-prenylorobol, 8-prenylorobol, and the desired this compound have similar polarities, leading to overlapping spots on TLC and co-elution in column chromatography.

Troubleshooting Steps:

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, especially for biological assays, preparative HPLC with a reverse-phase column (e.g., C18) is recommended. A mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., formic acid) is commonly used.[1]

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for the synthesis of this compound?

A: The most common starting material is orobol (5,7,3',4'-tetrahydroxyisoflavone). If orobol is not commercially available, it can be synthesized from other precursors like genistein.

Q: What are the key reaction steps in the synthesis of this compound?

A: A common synthetic strategy involves a one-pot reaction where orobol is reacted with a prenylating agent in the presence of a Lewis acid. This proceeds via an initial O-prenylation followed by a thermal[2][2]-sigmatropic Claisen rearrangement to form the C-prenyl groups. A subsequent Cope rearrangement may also be involved.

Q: How can I confirm the structure of my synthesized this compound?

A: The structure of the final product should be confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: This will provide detailed information about the structure, including the position of the prenyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Q: Are there any safety precautions I should take during the synthesis?

A: Yes. Prenylating agents like prenyl bromide are alkylating agents and should be handled with care in a well-ventilated fume hood. Lewis acids such as BF₃·OEt₂ are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on general methods for isoflavone prenylation and should be optimized for specific laboratory conditions.

Materials:

  • Orobol

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • O-Prenylation:

    • To a solution of orobol (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (3 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add prenyl bromide (2.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Claisen Rearrangement:

    • After completion of the O-prenylation (as indicated by TLC), remove the DMF under reduced pressure.

    • Add toluene to the residue and heat the mixture to reflux (approximately 110-120°C) for 8-12 hours to induce the Claisen rearrangement. Monitor the progress of the rearrangement by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the desired this compound and concentrate under reduced pressure.

    • For higher purity, a final purification step using preparative HPLC may be necessary.

Parameter Illustrative Value
Starting Material Orobol
Prenylating Agent Prenyl Bromide
Solvent DMF, Toluene
Reaction Temperature 60°C (O-prenylation), 110-120°C (Rearrangement)
Reaction Time 24-36 hours
Typical Yield 15-25% (unoptimized)

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Reagent Ratio start->cause2 cause3 Byproduct Formation start->cause3 cause4 Product Decomposition start->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2 Vary Prenylating Agent Stoichiometry cause2->solution2 solution3 Optimize Catalyst and Solvent cause3->solution3 solution4 Use Milder Conditions cause4->solution4 Synthetic_Pathway orobol Orobol o_prenylated O-Prenylated Intermediate orobol->o_prenylated + Prenyl Bromide, Base claisen_ts Claisen Rearrangement (Thermal) o_prenylated->claisen_ts c_prenylated This compound (Crude Product) claisen_ts->c_prenylated purified Purified this compound c_prenylated->purified Chromatography

References

Technical Support Center: 6,8-Diprenylorobol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6,8-Diprenylorobol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with this compound, from basic handling to unexpected results.

Q1: My this compound is precipitating after dilution in my cell culture medium. How can I improve its solubility?

A1: this compound, like many flavonoids, has low aqueous solubility. Precipitation can lead to inconsistent and inaccurate dosing. Consider the following solutions:

  • Optimize Solvent Concentration: Ensure your stock solution, typically in DMSO, is at a high enough concentration so that the final DMSO concentration in your culture medium is minimal (ideally ≤ 0.1%) to avoid solvent toxicity.

  • Pre-warm Medium: Gently warm your culture medium to 37°C before adding the compound.

  • Method of Addition: Add the dissolved compound drop-wise to the medium while gently vortexing or swirling to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[1]

  • Use of Excipients: For in vivo studies or complex formulations, consider using solubility enhancers, though this should be carefully validated to ensure the excipient does not interfere with the experimental outcome.

Q2: I am not observing the expected level of cytotoxicity or apoptosis in my cancer cell line. What are the potential causes?

A2: A lack of expected efficacy can stem from several factors, ranging from the compound itself to the specific characteristics of your cell line.

  • Compound Integrity: Ensure the compound has not degraded. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Cell Line Characteristics: Your cell line may exhibit intrinsic resistance.[2] This can be due to pre-existing genetic mutations, high expression of anti-apoptotic proteins (e.g., Bcl-2), or robust antioxidant capabilities that neutralize the ROS induced by the compound.[2][3]

  • Incorrect Dosing: Verify your calculations and dilution series. Perform a dose-response experiment across a wide concentration range (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell line.[4]

  • Assay Compatibility: The chosen viability assay may not be suitable for your experimental conditions or cell line.[5] For example, metabolic assays (like MTT or WST-1) can sometimes be confounded by compounds that alter cellular metabolism. Consider using a direct cell counting method (e.g., Trypan Blue exclusion) or an apoptosis-specific assay (e.g., Annexin V staining) for confirmation.

Q3: My results are inconsistent between experiments. What steps can I take to improve reproducibility?

A3: Reproducibility is key in cell-based assays.[6] Inconsistency often arises from minor variations in protocol execution.

  • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded for each experiment. Cell density can significantly impact the response to treatment.

  • Control for Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity.

  • Incubation Time: Standardize the duration of drug exposure precisely. The effects of this compound are time-dependent.[7]

  • Reagent Quality: Use fresh, high-quality reagents and media. Check for contamination, particularly from mycoplasma, which can alter cellular responses.[8]

Section 2: Troubleshooting Guide for Treatment Resistance

This guide provides a structured approach to identifying and potentially overcoming acquired or intrinsic resistance to this compound.

Problem: Cells show an initial response to this compound, but viability recovers over time, or higher doses are required to achieve the same effect (Acquired Resistance).

This suggests that the cancer cells are adapting to the treatment. The primary mechanisms of action for this compound are the inhibition of the PI3K/Akt survival pathway and the induction of reactive oxygen species (ROS).[7][9] Resistance is likely to emerge from cellular changes that counteract these effects.

G Problem High Cell Viability Despite Treatment (Potential Resistance) Cause1 Cause 1: PI3K/Akt Pathway Reactivation Problem->Cause1 Cause2 Cause 2: Enhanced Antioxidant Capacity Problem->Cause2 Cause3 Cause 3: Increased Drug Efflux Problem->Cause3 Solution1 Investigate PI3K/Akt Pathway: - Western blot for p-Akt, p-FOXO3. - Consider combination with other PI3K inhibitors. Cause1->Solution1 Troubleshoot Solution2 Assess Redox State: - Measure intracellular ROS levels. - Test combination with antioxidant inhibitors (e.g., BSO). Cause2->Solution2 Troubleshoot Solution3 Evaluate Efflux Pump Activity: - Western blot for ABCG2/P-gp. - Use efflux pump inhibitors (e.g., verapamil). Cause3->Solution3 Troubleshoot

Q4: How can I determine if my resistant cells have reactivated the PI3K/Akt survival pathway?

A4: Reactivation of survival signaling is a common resistance mechanism.[10]

  • Hypothesis: Resistant cells may have developed mutations or feedback loops that maintain Akt phosphorylation despite the presence of this compound.[7][9] This keeps pro-survival signals active and prevents the nuclear translocation of the pro-apoptotic transcription factor FOXO3.

  • Troubleshooting Steps:

    • Western Blot Analysis: Compare the levels of phosphorylated Akt (p-Akt) and phosphorylated FOXO3a (p-FOXO3a) in your sensitive (parental) and resistant cell lines following treatment. An increase or sustained level of p-Akt and p-FOXO3a in the resistant line would support this hypothesis.

    • Combination Therapy: Experiment with combining this compound with other targeted inhibitors. For instance, a direct Akt inhibitor (like Capivasertib) or an mTOR inhibitor (like Everolimus) could potentially restore sensitivity.[11]

Q5: My cells seem to have adapted to the ROS-inducing effects of this compound. How do I test for and overcome this?

A5: Cancer cells can develop resistance by upregulating their intrinsic antioxidant systems to neutralize ROS.[12][13]

  • Hypothesis: Resistant cells may have increased expression of antioxidant proteins (e.g., via the Nrf2 pathway), leading to enhanced ROS scavenging and reduced oxidative stress-induced apoptosis.[14][15]

  • Troubleshooting Steps:

    • Measure Intracellular ROS: Use a fluorescent probe like DCFDA to quantify and compare ROS levels in sensitive versus resistant cells after treatment. Lower ROS induction in resistant cells is indicative of enhanced antioxidant capacity.

    • Inhibit Antioxidant Systems: Treat resistant cells with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (BSO).[13] A restored sensitivity to this compound in the presence of BSO would confirm this resistance mechanism.

    • Western Blot for Nrf2: Analyze the expression of Nrf2 and its downstream targets (e.g., heme oxygenase-1) to see if this antioxidant pathway is upregulated in resistant cells.

Q6: Could my cells be actively pumping the this compound out, and how would I check this?

A6: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP/ABCG2), is a classic multidrug resistance mechanism.[16] Flavonoids are known substrates and inhibitors of these pumps.[17]

  • Hypothesis: Resistant cells may have increased the expression of efflux pumps, reducing the intracellular concentration of this compound to sub-therapeutic levels.

  • Troubleshooting Steps:

    • Western Blot Analysis: Probe cell lysates from sensitive and resistant lines for key transporters like ABCB1 (P-gp) and ABCG2 (BCRP).

    • Use Efflux Pump Inhibitors: Co-administer this compound with known efflux pump inhibitors (e.g., verapamil or cyclosporin A). If this co-treatment restores cytotoxicity, it strongly suggests that drug efflux is a contributing resistance mechanism.

Section 3: Data Presentation

Quantitative data is essential for comparing efficacy across different cell lines and experimental conditions.

Table 1: Representative Efficacy of Flavonoid Compounds in Cancer Cell Lines

Note: Data for this compound is limited in the public domain. This table presents typical IC50 values for related flavonoids to provide a comparative baseline. Researchers should determine the IC50 for this compound empirically in their specific cell system.

CompoundCancer Cell LineAssay TypeIncubation Time (h)IC50 (µM)
Flavonoid Analog 1HCT116 (Colon)Crystal Violet7222.4
Flavonoid Analog 2HCT116 (Colon)Crystal Violet720.34
Flavonoid Analog 1HTB-26 (Breast)Crystal Violet7210 - 50
Flavonoid Analog 1PC-3 (Prostate)Crystal Violet7210 - 50
Flavonoid Analog 1HepG2 (Liver)Crystal Violet7210 - 50

Data adapted from publicly available research on flavonoid cytotoxicity.[4][5]

Section 4: Key Experimental Protocols

Detailed and consistent protocols are critical for obtaining reliable data.

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with this compound (and controls) for the desired time (e.g., 24 or 48 hours).

    • Harvest all cells, including floating cells from the supernatant and adherent cells using trypsin. Combine them and centrifuge at 400 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold 1X PBS and once with 1X Annexin V Binding Buffer.

    • Resuspend cells in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 2: Western Blot for Akt/FOXO3a Phosphorylation Status

This protocol allows for the assessment of the PI3K/Akt signaling pathway activity.[19]

  • Protein Extraction:

    • Treat cells as required, then wash with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

    • Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is often recommended for phospho-antibodies.[20]

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-FOXO3a Ser253, anti-total FOXO3a) diluted in blocking buffer.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 5 minutes each with TBST.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.

    • Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Section 5: Visualizations

Diagrams illustrating key concepts and workflows.

G cluster_0 Cell Membrane cluster_1 Nucleus D68 This compound PI3K PI3K D68->PI3K ROS ROS Generation D68->ROS Akt Akt PI3K->Akt Activates FOXO3 FOXO3 Akt->FOXO3 Phosphorylates (Inactivates) pFOXO3 p-FOXO3 (Inactive) FOXO3->pFOXO3 FOXO3_N FOXO3 FOXO3->FOXO3_N Translocates to Nucleus Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Bim Bim / Bax (Pro-apoptotic) Bim->Apoptosis FOXO3_N->Bcl2 Downregulates FOXO3_N->Bim Upregulates ROS->Apoptosis

G cluster_pathway Pathway Alterations cluster_cell Cellular Adaptations Resistance Mechanisms of Resistance Bypass Activation of Bypass Pathways (e.g., MAPK) Resistance->Bypass Feedback Reactivation of Akt via Feedback Loops Resistance->Feedback Mutation Target Modification (if direct target exists) Resistance->Mutation Efflux Upregulation of Drug Efflux Pumps (e.g., ABCG2) Resistance->Efflux Antioxidant Increased Antioxidant Capacity (Nrf2) Resistance->Antioxidant Apoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Resistance->Apoptosis

References

Troubleshooting 6,8-Diprenylorobol HPLC Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC quantification of 6,8-Diprenylorobol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the quantification of this compound?

A typical reversed-phase HPLC (RP-HPLC) method for a non-polar compound like this compound would be a good starting point. Due to its flavonoid structure, UV detection is common.[1]

Q2: How should I prepare my sample of this compound for HPLC analysis?

Sample preparation is crucial for accurate quantification. A general procedure involves dissolving the sample in a solvent compatible with the mobile phase, followed by filtration.[2][3] For extracts from natural products, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[4]

Q3: What are the most common issues encountered during the HPLC quantification of this compound?

Common issues include poor peak shape (tailing or fronting), inadequate resolution between the analyte and other components, retention time variability, and inaccurate quantification.[2][4][5][6]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Peak Tailing)

Peak tailing is a common issue where the peak asymmetry is greater than 1.2, leading to inaccurate integration and reduced resolution.[7]

Potential Causes and Solutions

Potential CauseRecommended Solution
Secondary Interactions Residual silanol groups on the column packing can interact with polar functional groups on this compound.[2] Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress silanol activity.[2][7] Alternatively, use a modern, end-capped C18 column or a column with a different stationary phase.[5][7]
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.[6]
Extra-column Volume Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[5] Solution: Use shorter, narrower ID tubing (e.g., 0.125 mm).[5] Ensure all fittings are properly connected to minimize dead volume.
Column Contamination or Degradation Buildup of contaminants on the column frit or stationary phase can lead to poor peak shape.[4][6] Solution: Use a guard column to protect the analytical column.[4] Flush the column with a strong solvent (e.g., isopropanol, then hexane for reversed-phase columns, with an intermediate solvent like isopropanol when switching between aqueous and non-polar organic solvents).[2] If the problem persists, replace the column.[5]
Problem 2: Poor Resolution

Poor resolution between the this compound peak and other components in the sample can make accurate quantification impossible.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition The mobile phase may not have the optimal solvent strength to separate the analyte from impurities.[8][9] Solution: Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component (e.g., water or buffer) will generally increase retention and may improve separation.[10] A gradient elution, where the organic solvent concentration is increased over time, can also significantly improve resolution for complex samples.[9]
Incorrect Flow Rate A flow rate that is too high can lead to decreased resolution.[11] Solution: Optimize the flow rate. Lower flow rates generally lead to better separation, but also longer run times.[11]
Column Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[11][12] Solution: Use a column oven to maintain a consistent and optimized temperature.[5] Increasing the temperature can sometimes improve peak shape and resolution, but may also decrease retention time.[11][12]
Unsuitable Column The column's stationary phase, particle size, or dimensions may not be appropriate for the separation.[12] Solution: Consider a column with a smaller particle size (e.g., 3 µm or sub-2 µm) for higher efficiency.[1] A longer column can also increase resolution.[5][12] If co-elution is a persistent issue, a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of C18) may be necessary.[13]

Experimental Protocols

Hypothetical HPLC Method for this compound Quantification

This protocol is a starting point and may require optimization for specific samples and instrumentation.

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm (based on the isoflavone structure, optimization may be required)

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by diluting with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid).

  • Sample Preparation: Dissolve the sample in methanol to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Quantification of this compound problem Identify Chromatographic Problem start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Asymmetric Peaks resolution Poor Resolution problem->resolution Overlapping Peaks retention Retention Time Shift problem->retention Drifting Peaks quantification Inaccurate Quantification problem->quantification Incorrect Area solution1 Check for Secondary Interactions - Lower mobile phase pH - Use end-capped column peak_shape->solution1 solution2 Optimize Mobile Phase - Adjust solvent ratio - Implement gradient resolution->solution2 solution3 Check System Stability - Temperature control - Mobile phase preparation retention->solution3 solution4 Verify Integration Parameters - Baseline settings - Peak width quantification->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Peak_Tailing_Causes cluster_causes Potential Causes cause Peak Tailing Observed secondary_interactions Secondary Silanol Interactions cause->secondary_interactions column_overload Column Overload cause->column_overload extra_column_volume Extra-Column Volume cause->extra_column_volume column_contamination Column Contamination cause->column_contamination

Caption: Logical relationship between peak tailing and its potential causes.

References

minimizing off-target effects of 6,8-Diprenylorobol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using 6,8-Diprenylorobol. This guide provides troubleshooting advice and frequently asked questions to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and signaling pathways of this compound?

This compound is a flavonoid compound known to exert its effects through the modulation of several key signaling pathways. Primarily, it has been shown to inactivate the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[1][2][3] Concurrently, it activates the p38 MAPK pathway, which is involved in cellular stress responses and can lead to apoptosis.[1][2][3] Additionally, this compound has been observed to disrupt calcium homeostasis and mitochondrial function, leading to increased reactive oxygen species (ROS) production and cell cycle arrest in susceptible cell types.[1][2][3][4]

Q2: What are the potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented, its classification as a flavonoid suggests potential for broader interactions.[5] Flavonoids can sometimes interact with a range of proteins due to their chemical structure. At higher concentrations, flavonoids may act as mutagens, pro-oxidants, and inhibitors of enzymes involved in hormone metabolism.[5] It is crucial to experimentally validate that the observed phenotype is due to the intended on-target effect.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is critical for validating your findings. Several strategies can be employed:

  • Use a structurally related but inactive compound as a negative control: This helps to ensure that the observed effects are not due to the general chemical structure of the flavonoid.

  • Perform target knockdown or knockout experiments: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein should rescue the phenotype if the effect is on-target.

  • Utilize a Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target protein inside the cell.[6][7][8]

Q4: What is a suitable concentration range for using this compound in cell culture experiments?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify the lowest concentration that produces the desired on-target effect with minimal toxicity. For example, in studies on endometriosis and colon cancer cells, effective concentrations have been reported in the low micromolar range (e.g., 2 µM to 60 µM).[1][7]

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in control cell lines.
Possible Cause Troubleshooting Step
Concentration is too high Perform a dose-response experiment to determine the EC50 and IC50 values in your specific cell line. Start with a lower concentration range.
Off-target toxicity Use a lower concentration of this compound in combination with a known specific inhibitor of the target pathway to see if a synergistic effect can be achieved at non-toxic concentrations. Consider performing a CETSA to confirm target engagement at various concentrations.[6][7][8]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%).
Cell line sensitivity Compare the cytotoxicity in your cell line of interest with a non-target cell line to assess selectivity. Some cell types may be inherently more sensitive to flavonoids.[5]
Issue 2: Inconsistent or no effect on the PI3K/AKT or p38 MAPK pathways.
Possible Cause Troubleshooting Step
Suboptimal treatment time Perform a time-course experiment to determine the optimal duration of treatment for observing changes in protein phosphorylation.
Low compound activity Verify the purity and integrity of your this compound stock. If possible, confirm its activity with a positive control cell line known to be responsive.
Poor antibody quality in Western blot Validate your primary antibodies for the target proteins (e.g., phospho-AKT, phospho-p38) using positive and negative controls. Refer to the Western Blot troubleshooting guides for more details.[1][4][9]
Cellular context The activity of signaling pathways can be highly dependent on cell density and culture conditions. Ensure consistent cell seeding and serum conditions across experiments.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/AKT and p38 MAPK Pathway Activation

This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K/AKT and p38 MAPK pathways following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the determined time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the direct binding of this compound to its target protein in intact cells.[6][7][8][10][11]

Materials:

  • Intact cells

  • This compound

  • PBS

  • PCR tubes

  • Thermal cycler

  • Cell lysis buffer with protease inhibitors

  • Equipment for Western blotting

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control for a specified time.

  • Heating:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to separate the soluble fraction from the aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blot. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PI3K PI3K This compound->PI3K inhibits p38_MAPK p38_MAPK This compound->p38_MAPK activates Ca_Homeostasis Ca2+ Homeostasis This compound->Ca_Homeostasis disrupts Mitochondrial_Function Mitochondrial Function This compound->Mitochondrial_Function disrupts AKT AKT PI3K->AKT activates Proliferation Proliferation AKT->Proliferation promotes Apoptosis Apoptosis p38_MAPK->Apoptosis promotes

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting Off-Target Effects A Observe Unexpected Phenotype B Dose-Response Curve A->B C Is effect at lowest effective concentration? B->C D On-Target Validation C->D Yes L Investigate Off-Target C->L No E Target Knockdown/Knockout D->E G Secondary Inhibitor D->G I CETSA D->I F Phenotype Rescued? E->F K Conclude On-Target Effect F->K Yes F->L No H Similar Phenotype? G->H H->K Yes H->L No J Direct Binding Confirmed? I->J J->K Yes J->L No

Caption: Logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of 6,8-Diprenylorobol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-Diprenylorobol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising prenylated isoflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring prenylated isoflavonoid found in plants such as Cudrania tricuspidata. It has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] However, like many flavonoids, this compound is characterized by poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy.

Q2: What are the main factors limiting the oral bioavailability of this compound?

A2: The primary factors include:

  • Poor Aqueous Solubility: Its hydrophobic nature makes it difficult to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Intestinal Metabolism: It may be subject to enzymatic degradation by gut microbiota and phase I and II metabolism in the intestinal wall.[4][5][6]

  • Efflux by Transporters: Membrane transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), can actively pump the compound out of intestinal cells, reducing its net absorption.

Q3: What are the common strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?

A3: Several formulation strategies can be employed:

  • Particle Size Reduction: Techniques like nanosuspension increase the surface area-to-volume ratio, leading to enhanced dissolution rates.[7][8][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.[10][11][12]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly improve its aqueous solubility.[13][14]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound.

Question: My formulation of this compound shows a very low dissolution rate in simulated intestinal fluid. How can I improve this?

Answer: A low dissolution rate is a common issue for poorly soluble compounds. Consider the following troubleshooting steps:

  • Method 1: Solid Dispersion.

    • Rationale: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution by presenting it in an amorphous, high-energy state.

    • Troubleshooting:

      • Polymer Selection: Experiment with different polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

      • Drug-to-Polymer Ratio: Optimize the ratio to ensure molecular dispersion and prevent recrystallization.

      • Solvent Selection: Use a solvent that effectively dissolves both the drug and the polymer for the solvent evaporation method.

  • Method 2: Nanosuspension.

    • Rationale: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7]

    • Troubleshooting:

      • Stabilizer Selection: Use appropriate stabilizers (e.g., surfactants, polymers) to prevent particle aggregation.

      • Homogenization Parameters: Optimize the pressure and number of cycles in high-pressure homogenization to achieve the desired particle size.

Issue 2: High variability in Caco-2 cell permeability assays.

Question: I am observing inconsistent results in my Caco-2 cell permeability assays for this compound. What could be the cause and how can I mitigate it?

Answer: High variability in Caco-2 assays for lipophilic compounds like this compound can be attributed to several factors.

  • Non-Specific Binding: The compound may adhere to the plasticware of the assay plates.

    • Solution: Pre-treat the plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates.

  • Low Aqueous Solubility: The compound may precipitate in the aqueous assay buffer.

    • Solution: Prepare the dosing solution in a buffer containing a solubilizing agent (e.g., a small percentage of DMSO, cyclodextrin). Ensure the final concentration of the solubilizing agent does not affect cell monolayer integrity.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-gp.

    • Solution: Co-incubate with known inhibitors of these transporters (e.g., verapamil for P-gp) to assess the contribution of active efflux to the observed permeability.

Quantitative Data

Table 1: Effect of Solid Dispersion on the Pharmacokinetic Parameters of Flavonoids (Illustrative Examples)

FlavonoidFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in Bioavailability
Quercetin Pure Drug150 ± 301.5600 ± 120-
Solid Dispersion (PVP K30)750 ± 1501.03000 ± 6005.0
Isorhamnetin Pure Drug80 ± 152.0400 ± 80-
Solid Dispersion (HPMC)480 ± 901.52400 ± 4506.0

Data are hypothetical and for illustrative purposes only, based on trends observed in flavonoid research.[10][11][15]

Table 2: Impact of Nanosuspension on the Bioavailability of Isoflavones (Illustrative Examples)

IsoflavoneFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in Bioavailability
Daidzein Pure Drug250 ± 506.01500 ± 300-
Nanosuspension900 ± 1802.05400 ± 10803.6
Genistein Pure Drug180 ± 356.51200 ± 240-
Nanosuspension720 ± 1402.54800 ± 9604.0

Data are hypothetical and for illustrative purposes only, based on trends observed in isoflavone research.[7][8][9]

Table 3: Enhancement of Isoflavone Bioavailability with Cyclodextrin Complexation (Illustrative Examples)

IsoflavoneFormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Fold Increase in Bioavailability
Genistein Pure Drug0.2 ± 0.048.01.5 ± 0.3-
β-Cyclodextrin Complex0.5 ± 0.14.04.5 ± 0.93.0
Daidzein Pure Drug0.3 ± 0.067.52.0 ± 0.4-
Hydroxypropyl-β-CD Complex0.9 ± 0.183.56.0 ± 1.23.0

Data are hypothetical and for illustrative purposes only, based on trends observed in isoflavone research.[13][14]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving and Storage: Sieve the resulting powder to obtain a uniform particle size and store it in a desiccator.

Protocol 2: Formulation of this compound Nanosuspension using High-Pressure Homogenization
  • Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188).

  • High-Shear Homogenization: Subject the suspension to high-shear homogenization for a short period to obtain a pre-milled suspension.

  • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a set pressure (e.g., 1500 bar).

  • Characterization: Analyze the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering.

  • Lyophilization (Optional): For long-term stability, the nanosuspension can be lyophilized with a cryoprotectant.

Protocol 3: Cyclodextrin Complexation of this compound by Freeze-Drying
  • Solution Preparation: Prepare an aqueous solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the suspension to remove the uncomplexed this compound.

  • Freeze-Drying: Lyophilize the filtrate to obtain the solid inclusion complex.

Protocol 4: Quantification of this compound in Plasma using UPLC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • UPLC-MS/MS Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound's characteristics.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategies cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies Solid_Dispersion Solid Dispersion Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Nanosuspension Nanosuspension Nanosuspension->Dissolution_Testing Cyclodextrin_Complex Cyclodextrin Complex Cyclodextrin_Complex->Dissolution_Testing Caco2_Permeability Caco-2 Permeability Dissolution_Testing->Caco2_Permeability Pharmacokinetic_Analysis Pharmacokinetic Analysis Caco2_Permeability->Pharmacokinetic_Analysis Enhanced_Bioavailability Enhanced_Bioavailability Pharmacokinetic_Analysis->Enhanced_Bioavailability Outcome This compound This compound This compound->Solid_Dispersion This compound->Nanosuspension This compound->Cyclodextrin_Complex

Caption: Workflow for enhancing the bioavailability of this compound.

Metabolic_Pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism Metabolism cluster_circulation Systemic Circulation 6,8-DP This compound Absorption Passive Diffusion & Carrier-Mediated Transport 6,8-DP->Absorption Efflux P-gp, MRP2 Efflux Absorption->Efflux Phase_I Phase I Metabolism (CYP450s) Absorption->Phase_I Enterocyte Systemic_Circulation To Target Tissues Absorption->Systemic_Circulation Portal Vein Phase_II Phase II Metabolism (UGTs, SULTs) Phase_I->Phase_II Metabolites Hydroxylated & Conjugated Metabolites Phase_II->Metabolites Metabolites->Systemic_Circulation

Caption: Absorption and metabolism of this compound.

Troubleshooting_Logic Start Start Problem Low Bioavailability? Start->Problem Check_Dissolution Check Dissolution Rate Problem->Check_Dissolution Yes End End Problem->End No Low_Dissolution Dissolution Poor? Check_Dissolution->Low_Dissolution Check_Permeability Check Caco-2 Permeability Low_Permeability Permeability Poor? Check_Permeability->Low_Permeability Low_Dissolution->Check_Permeability No Implement_SD Implement Solid Dispersion Low_Dissolution->Implement_SD Yes Implement_Nano Implement Nanosuspension Low_Dissolution->Implement_Nano Yes Investigate_Efflux Investigate Efflux Transporters Low_Permeability->Investigate_Efflux Yes Optimize_Formulation Optimize Formulation Low_Permeability->Optimize_Formulation No Implement_SD->Check_Permeability Implement_Nano->Check_Permeability Investigate_Efflux->Optimize_Formulation Optimize_Formulation->End

Caption: Troubleshooting logic for low bioavailability of this compound.

References

dealing with 6,8-Diprenylorobol autofluorescence in imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-Diprenylorobol and encountering challenges with autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high background fluorescence in our control cells treated only with this compound. What is the likely cause and how can we reduce it?

A1: High background fluorescence when imaging this compound is likely due to its intrinsic autofluorescence, a common characteristic of flavonoid compounds. This autofluorescence can mask the signal from your specific fluorescent probes. Cellular components like NADH, collagen, and riboflavin also contribute to this background signal, often emitting in the blue to green range.[1][2]

Troubleshooting Steps:

  • Optimize Imaging Wavelengths: If possible, use fluorophores that are excited by and emit light at longer wavelengths (red or far-red regions), as cellular autofluorescence is typically lower in this part of the spectrum.[1][3]

  • Adjust Fixation Protocol: Aldehyde-based fixatives like paraformaldehyde (PFA) can increase autofluorescence.[4] Consider reducing the fixation time or switching to a chilled organic solvent like methanol or ethanol, especially for cell surface markers.[2][4][5]

  • Use a Quenching Agent: Pre-treating your samples with a quenching agent can reduce background fluorescence. Sudan Black B is effective at reducing lipofuscin-induced autofluorescence.[3] Sodium borohydride has also been used to minimize formalin-induced fluorescence, though its effects can be variable.[3][4]

  • Change Cell Culture Media: Phenol red and serum in cell culture media are sources of autofluorescence.[1] For live-cell imaging, switch to a phenol red-free medium with low serum content or a specialized low-fluorescence medium like FluoroBrite™.[1] For fixed cells, consider imaging in a buffer with low autofluorescence, such as Phosphate-Buffered Saline (PBS).[1]

Q2: How can we distinguish the specific signal from our fluorescent marker from the autofluorescence of this compound?

A2: Distinguishing your signal of interest from the compound's autofluorescence is critical. Several techniques can be employed:

  • Spectral Imaging and Linear Unmixing: This is a powerful technique that captures the entire emission spectrum at each pixel of your image. By obtaining the emission spectrum of this compound alone (a reference spectrum), you can computationally subtract its contribution from the total fluorescence signal in your fully stained sample, isolating the signal from your specific probe.[6][7][8]

  • Photobleaching: You can selectively photobleach the autofluorescence before imaging your specific signal. Autofluorescent molecules can be more susceptible to photobleaching than modern synthetic fluorophores.[9][10][11] Exposing the sample to broad-spectrum, high-intensity light can reduce the background autofluorescence.[9][12]

  • Include Proper Controls: Always include an unstained sample treated only with this compound. This will allow you to characterize the intensity and spectral properties of the compound's autofluorescence under your specific imaging conditions.[5]

Quantitative Data Summary

While specific excitation and emission data for this compound is not extensively published, flavonoids typically exhibit broad excitation and emission spectra in the blue-green region. The following table provides a hypothetical spectral profile for this compound based on general flavonoid characteristics, alongside common cellular autofluorescent species for comparison.

Fluorescent SpeciesTypical Excitation Max (nm)Typical Emission Max (nm)Notes
This compound (Hypothetical) 380 - 450480 - 540Broad spectra, moderate quantum yield.
NADH~340~450A primary source of cellular autofluorescence.[2]
Collagen~350~400Found in the extracellular matrix.[4]
Riboflavin (Vitamin B2)~450~530Can contribute significantly to green autofluorescence.[2]
LipofuscinBroad (350-500)Broad (450-650)"Aging pigment" that can be a major issue in older cells/tissues.[3]

Experimental Protocols

Protocol 1: Photobleaching for Autofluorescence Reduction

This protocol describes a method for reducing autofluorescence in fixed cells or tissue sections prior to immunofluorescence staining.

Materials:

  • Fixed cell or tissue samples on slides or in imaging dishes.

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Prepare your cell or tissue samples as per your standard fixation and permeabilization protocol.

  • Wash the samples three times with PBS for 5 minutes each.

  • Place the sample on the microscope stage.

  • Expose the sample to continuous, high-intensity illumination from your microscope's broad-spectrum light source. The duration of exposure will need to be optimized, but a starting point is 30-60 minutes.[9][12]

  • After photobleaching, proceed with your standard immunofluorescence staining protocol.

  • Image your samples, ensuring to use an untreated (not photobleached) control to assess the effectiveness of the procedure.

Protocol 2: Spectral Unmixing Workflow

This protocol outlines the general steps for using spectral imaging and linear unmixing to separate this compound autofluorescence from a specific fluorescent probe.

Materials:

  • A confocal or multispectral imaging system capable of acquiring lambda stacks (a series of images at different emission wavelengths).

  • Image analysis software with a spectral unmixing function (e.g., ZEN, LAS X, ImageJ/Fiji with appropriate plugins).

  • Your fully stained sample (including this compound and your specific fluorescent probe).

  • A control sample with only this compound.

  • A control sample with only your specific fluorescent probe.

Procedure:

  • Acquire Reference Spectra:

    • On your imaging system, acquire a lambda stack of the control sample containing only this compound. This will be your "autofluorescence" reference spectrum.

    • Acquire a lambda stack of the control sample containing only your specific fluorescent probe. This will be your "probe" reference spectrum.

  • Acquire Image of Your Experimental Sample:

    • Using the same imaging settings, acquire a lambda stack of your fully stained experimental sample.

  • Perform Linear Unmixing:

    • In your analysis software, open the lambda stack of your experimental sample.

    • Open the spectral unmixing tool.

    • Provide the reference spectra for both the autofluorescence (from this compound) and your specific probe.

    • The software will then calculate the contribution of each spectrum to every pixel in your image, generating separate images for the autofluorescence and your specific probe.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_troubleshooting Autofluorescence Troubleshooting start Start with This compound Treated Sample fixation Fixation (e.g., PFA or Methanol) start->fixation staining Fluorescent Staining (e.g., Antibody, Dye) fixation->staining imaging Fluorescence Imaging staining->imaging high_bg High Background? imaging->high_bg photobleach Option 1: Photobleaching Protocol high_bg->photobleach Yes spectral_unmix Option 2: Spectral Unmixing high_bg->spectral_unmix Yes quenching Option 3: Use Quenching Agent high_bg->quenching Yes analysis Image Analysis high_bg->analysis No photobleach->imaging spectral_unmix->analysis quenching->imaging

Caption: Troubleshooting workflow for managing this compound autofluorescence.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_p38 p38 MAPK Pathway cluster_p53 p53 Pathway compound This compound akt AKT compound->akt p38 p38 MAPK compound->p38 p53 p53 compound->p53 pi3k PI3K pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis p38->apoptosis p53_apoptosis Apoptosis p53->p53_apoptosis

Caption: Signaling pathways modulated by this compound.[14][15][16]

References

Validation & Comparative

Unveiling the Anticancer Potential of 6,8-Diprenylorobol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the anticancer effects of the natural compound 6,8-Diprenylorobol with established chemotherapeutic agents. This guide provides a detailed analysis of its mechanism of action, supported by experimental data and standardized protocols, to facilitate further investigation and potential therapeutic development.

Recent preclinical studies have highlighted the promising anticancer properties of this compound, a flavonoid compound. This guide synthesizes the available in vitro data on its efficacy against hepatocellular carcinoma and colon cancer cell lines, juxtaposing it with the performance of conventional anticancer drugs such as Doxorubicin, Cisplatin, and 5-Fluorouracil.

Comparative Efficacy: this compound vs. Standard Anticancer Agents

Quantitative analysis of the cytotoxic effects of this compound and standard chemotherapeutic drugs reveals its potential as a novel anticancer agent. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined across various cancer cell lines.

CompoundCell LineCancer TypeIC50 / Effective ConcentrationCitation
This compound Huh-7Hepatocellular CarcinomaDecreased viability with 20, 40, and 60 μM after 24h[1]
HepG2Hepatocellular CarcinomaDecreased viability with 20, 40, and 60 μM after 24h[1]
LoVoColon Cancer~40 μM reduces viability to under 50% after 72h
HCT15Colon Cancer~40 μM reduces viability to under 50% after 72h
Doxorubicin HepG2Hepatocellular CarcinomaIC50: 12.2 μM (24h)[2]
Huh-7Hepatocellular CarcinomaIC50: >20 μM (24h)[2]
Cisplatin LoVoColon CancerIC50 values decreased in ZEB1-knockdown cells[3]
HCT-15Colon CancerSensitizes cells to cisplatin cytotoxicity[4]
5-Fluorouracil HCT 116Colon Cancer34.01% viability with 5-FU NPs at 250 μM[5]
HT-29Colon Cancer55.45% viability with free 5-FU at 250 μM[5]

Deciphering the Mechanism of Action: Signaling Pathways of this compound

This compound exerts its anticancer effects through a multi-targeted mechanism, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

In hepatocellular carcinoma cells (HepG2 and Huh-7) , this compound's activity is linked to the activation of the tumor suppressor FOXO3 and the inhibition of the enzyme CYP2J2. This leads to an increase in pro-apoptotic proteins like Bax and Bim, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

G This compound This compound CYP2J2 CYP2J2 This compound->CYP2J2 inhibits Akt Akt This compound->Akt inhibits FOXO3 FOXO3 p21 p21 FOXO3->p21 p27 p27 FOXO3->p27 Bax Bax FOXO3->Bax Bim Bim FOXO3->Bim Akt->FOXO3 inhibits Apoptosis Apoptosis Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) p21->Cell Cycle Arrest (G1/S) p27->Cell Cycle Arrest (G1/S) Bax->Apoptosis Bim->Apoptosis Bcl-2 Bcl-2 Bcl-2->Apoptosis Bcl-xL Bcl-xL Bcl-xL->Apoptosis

Signaling pathway of this compound in hepatocellular carcinoma cells.

In colon cancer cells (LoVo and HCT15) , the compound triggers apoptosis through the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor protein. This activation also involves the suppression of pro-survival pathways like Akt and MAPKs.

G This compound This compound ROS ROS This compound->ROS induces Akt Akt This compound->Akt suppresses MAPKs MAPKs This compound->MAPKs suppresses p53 p53 ROS->p53 activates Apoptosis Apoptosis p53->Apoptosis

Signaling pathway of this compound in colon cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides a detailed overview of the key experimental methodologies employed in the studies of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method for quantifying cell proliferation and viability.

    • Cells are cultured and treated in 96-well plates.

    • WST-1 reagent is added to each well.

    • The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.

    • The amount of formazan dye formed correlates directly to the number of metabolically active cells.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm).

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Treated and untreated cells are harvested and washed.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells) are added.

    • The stained cells are analyzed by flow cytometry.

  • TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

    • Cells are fixed and permeabilized.

    • The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

    • The fluorescent signal is detected by fluorescence microscopy or flow cytometry.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Cells are harvested, fixed in ethanol, and treated with RNase to remove RNA.

    • Cells are stained with PI, which stoichiometrically binds to DNA.

    • The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell extract.

  • Protein Extraction: Cells are lysed to release proteins.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest.

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.

G cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis Cancer Cells Cancer Cells Treatment (this compound) Treatment (this compound) Cancer Cells->Treatment (this compound) Cell Viability (MTT/WST-1) Cell Viability (MTT/WST-1) Treatment (this compound)->Cell Viability (MTT/WST-1) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Treatment (this compound)->Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) Cell Cycle (PI Staining) Treatment (this compound)->Cell Cycle (PI Staining) Protein Extraction Protein Extraction Treatment (this compound)->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

General experimental workflow for in vitro anticancer drug screening.

This comparative guide underscores the potential of this compound as a lead compound for the development of novel anticancer therapies. Its distinct mechanisms of action in different cancer types warrant further in-depth investigation, including in vivo studies and combination therapies, to fully elucidate its therapeutic promise.

References

A Comparative Analysis of 6,8-Diprenylorobol and Genistein: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of the prenylated isoflavone 6,8-Diprenylorobol and its non-prenylated counterpart, genistein. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways.

This guide synthesizes data from multiple studies to offer an objective comparison of this compound and genistein, focusing on their anti-cancer properties. While direct comparative studies are limited, this document juxtaposes findings from individual research to highlight their respective mechanisms and potential therapeutic applications.

I. Comparative Efficacy: Anti-proliferative and Apoptotic Effects

Both this compound and genistein have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. However, the presence of prenyl groups on the 6 and 8 positions of the orobol backbone in this compound is suggested to enhance its lipophilicity and affinity for biological membranes, potentially leading to increased bioavailability and bioactivity compared to the non-prenylated genistein.

Data Presentation

The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of this compound and genistein from various studies. It is important to note that the experimental conditions, including cell lines, concentrations, and exposure times, vary between studies, which should be considered when making direct comparisons.

Table 1: Anti-proliferative Activity of this compound and Genistein

CompoundCell LineAssayConcentrationIncubation TimeResult (Cell Viability)
This compound LoVo (Colon Cancer)WST-140 µM72 hReduced to <50%
HCT15 (Colon Cancer)WST-140 µM72 hReduced to <50%
Huh-7 (Hepatocellular Carcinoma)WST-120-60 µM24, 48, 72 hDose- and time-dependent decrease
HepG2 (Hepatocellular Carcinoma)WST-120-60 µM24, 48, 72 hDose- and time-dependent decrease
Genistein HT29 (Colon Cancer)MTT50 µM (IC50)48 h50% inhibition
SW620 (Colon Cancer)Hoechst 3334250 µM, 100 µM48 hSignificant reduction (-63% and -65%)
Human Foreskin FibroblastsMTT100 µM24, 48, 72 hReduced to 19.5%, 16.5%, 15.6% respectively

Table 2: Apoptotic Activity of this compound and Genistein

CompoundCell LineAssayConcentrationIncubation TimeResult (Apoptosis)
This compound LoVo (Colon Cancer)Flow Cytometry40 µM, 60 µM72 hLate apoptotic cells: 24% and 70%
HCT15 (Colon Cancer)Flow Cytometry40 µM, 60 µM72 hLate apoptotic cells: 13% and 90%
Huh-7 (Hepatocellular Carcinoma)Annexin V/PI60 µM48 h75.68% total apoptotic cells
HepG2 (Hepatocellular Carcinoma)Annexin V/PI60 µM48 h67.64% total apoptotic cells
Genistein HT29 (Colon Cancer)Gene Expression30, 50, 70 µM48 h3.29, 4.59, 4.89-fold increase in caspase-3 expression
Human Foreskin FibroblastsGene Expression>40 µM-Upregulation of BAX and Caspase-3

II. Mechanisms of Action: A Comparative Overview

While both compounds induce apoptosis and inhibit cell proliferation, their underlying molecular mechanisms exhibit some distinctions.

This compound primarily exerts its effects through the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor protein. This leads to the modulation of downstream targets, including the suppression of Akt and MAPKs signaling pathways. Furthermore, this compound has been shown to disrupt calcium homeostasis and mitochondrial function, contributing to its pro-apoptotic activity.

Genistein , on the other hand, is a well-known tyrosine kinase inhibitor and phytoestrogen. Its anti-cancer effects are mediated through multiple pathways, including the inhibition of the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation. Genistein also induces apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.

III. Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and genistein.

G This compound Signaling Pathway cluster_cell DPR This compound ROS ROS Generation DPR->ROS p53 p53 Activation DPR->p53 Akt Akt (inhibition) DPR->Akt MAPKs MAPKs (inhibition) DPR->MAPKs Ca_homeostasis Disruption of Ca2+ Homeostasis DPR->Ca_homeostasis Mitochondria Mitochondrial Dysfunction DPR->Mitochondria ROS->p53 Apoptosis Apoptosis p53->Apoptosis Akt->Apoptosis MAPKs->Apoptosis Ca_homeostasis->Apoptosis Mitochondria->Apoptosis

Caption: Signaling pathway of this compound inducing apoptosis.

G Genistein Signaling Pathway cluster_cell Gen Genistein TyrKinase Tyrosine Kinase (inhibition) Gen->TyrKinase PI3K PI3K/Akt (inhibition) Gen->PI3K NFkB NF-κB (inhibition) Gen->NFkB Bcl2 Bcl-2 family (modulation) Gen->Bcl2 Apoptosis Apoptosis PI3K->Apoptosis NFkB->Apoptosis Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis G Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan (DMSO) E->F G Measure absorbance (570nm) F->G H Calculate cell viability G->H G Experimental Workflow: Apoptosis Assay A Treat cells with compounds B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by flow cytometry E->F G Quantify apoptotic cells F->G

6,8-Diprenylorobol: A Comparative Analysis of Synthetic vs. Natural Efficacy in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current experimental data reveals a significant gap in the scientific literature regarding the comparative efficacy of synthetic versus natural 6,8-diprenylorobol. To date, published research has focused exclusively on the biological activities of this compound isolated from natural sources, primarily the plant Cudrania tricuspidata. Consequently, a direct, data-driven comparison with a chemically synthesized counterpart is not currently possible. This guide, therefore, provides a detailed overview of the known biological effects and mechanisms of action of natural this compound, offering a valuable resource for researchers and drug development professionals.

Natural this compound, a prenylated isoflavonoid, has demonstrated significant potential in preclinical studies as an anti-proliferative and pro-apoptotic agent in various disease models, including endometriosis and several types of cancer. Its therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, disrupt mitochondrial function, and induce oxidative stress in diseased cells.

Data Summary: Biological Activities of Natural this compound

The following tables summarize the key quantitative data from studies on natural this compound, showcasing its effects on cell viability, apoptosis, and specific signaling pathways.

Table 1: Anti-proliferative and Pro-apoptotic Effects of Natural this compound on Cancer Cell Lines

Cell LineCancer TypeConcentration (μM)Incubation Time (h)Effect
LoVoColon Cancer4072Reduced cell viability to <50%
HCT15Colon Cancer4072Reduced cell viability to <50%
LoVoColon Cancer40 and 6072Increased late apoptotic cells to 24% and 70%, respectively
HCT15Colon Cancer40 and 6072Increased late apoptotic cells to 13% and 90%, respectively
Huh-7Hepatocellular Carcinoma20 and 6024Decreased cell viability
HepG2Hepatocellular Carcinoma20 and 6024Decreased cell viability

Table 2: Effects of Natural this compound on Endometriosis-like Cells

Cell LineEffectConcentrationIncubation Time (h)
VK2/E6E7Suppressed cellular proliferationDose-dependent24
End1/E6E7Suppressed cellular proliferationDose-dependent24
VK2/E6E7Inactivated PI3K/AKT pathwayNot specified24
End1/E6E7Inactivated PI3K/AKT pathwayNot specified24
VK2/E6E7Activated P38 MAPK pathwayNot specified24
End1/E6E7Activated P38 MAPK pathwayNot specified24

Key Signaling Pathways Modulated by Natural this compound

Natural this compound exerts its biological effects by modulating several critical intracellular signaling pathways. The primary pathways identified in the literature are the PI3K/AKT, MAPK, and p53 signaling cascades.

PI3K/AKT and P38 MAPK Signaling in Endometriosis

In endometriosis-like cells, this compound has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[1] Concurrently, it activates the P38 MAPK pathway, which is involved in stress responses and can lead to apoptosis.[1] This dual action effectively halts the progression of endometriosis in cellular models.[1]

PI3K_MAPK_Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk P38 MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits P38 P38 This compound->P38 Activates AKT AKT PI3K->AKT P70S6K P70S6K AKT->P70S6K S6 S6 P70S6K->S6 Proliferation_Survival Cell Proliferation & Survival S6->Proliferation_Survival Apoptosis_MAPK Apoptosis P38->Apoptosis_MAPK

Caption: Modulation of PI3K/AKT and P38 MAPK pathways by this compound.

p53 Signaling Pathway in Colon Cancer

In human colon cancer cells, this compound induces apoptosis through the activation of the p53 tumor suppressor protein.[2] It increases the expression of p53 and its phosphorylated forms (Ser15, Ser20, and Ser46), leading to the downstream activation of apoptotic cascades.[2] This is accompanied by the generation of intracellular reactive oxygen species (ROS), which further contributes to cell death.[2]

p53_Pathway This compound This compound ROS Intracellular ROS This compound->ROS p53 p53 (Phosphorylated) This compound->p53 Activates ROS->p53 Activates Apoptosis_p53 Apoptosis p53->Apoptosis_p53

Caption: Activation of the p53 signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on natural this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of this compound on cell proliferation.

  • Cell Lines: LoVo, HCT15, Huh-7, HepG2, VK2/E6E7, End1/E6E7.

  • Procedure:

    • Cells are seeded in 96-well plates at a specified density and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60, 70 μM) for specified time periods (e.g., 24, 48, 72 hours).

    • Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis
  • Objective: To analyze the expression levels of proteins in specific signaling pathways.

  • Procedure:

    • Cells are treated with this compound as described above.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-P38, P38, p-p53, p53, β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To quantify the percentage of apoptotic cells.

  • Procedure:

    • Cells are treated with this compound.

    • Both floating and attached cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Seeding Seed Cells Treatment Treat with this compound Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB Flow Flow Cytometry (Apoptosis) Treatment->Flow Quantification Quantification MTT->Quantification WB->Quantification Flow->Quantification Interpretation Interpretation Quantification->Interpretation

References

A Comparative Analysis of the Anti-Inflammatory Properties of 6,8-Diprenylorobol and Other Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 6,8-Diprenylorobol against other well-established anti-inflammatory compounds, including the flavonoids quercetin and luteolin, and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This comparison is based on available experimental data on their effects on key inflammatory mediators and signaling pathways.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Flavonoids, a class of plant secondary metabolites, have garnered significant interest for their anti-inflammatory potential. This compound is a flavonoid that has been investigated for various biological activities.[1] This guide focuses on its anti-inflammatory profile in comparison to other agents. The primary mechanism of action for many flavonoids involves the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.

Due to the limited availability of direct quantitative anti-inflammatory data for this compound in macrophage models, this guide utilizes data from a structurally similar diprenylated flavonoid, 6,8-diprenyl-7,4′-dihydroxyflavanone (DDF), as a proxy to provide a comparative perspective.[2][3]

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data for the inhibitory effects of the selected compounds on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
6,8-Diprenyl-7,4′-dihydroxyflavanone (DDF)*Data not available in IC50[2][3]
Quercetin~23[2]
Luteolin~27[2]

*Data for 6,8-Diprenyl-7,4′-dihydroxyflavanone (DDF) is used as a proxy for a diprenylated flavonoid due to the lack of specific IC50 data for this compound in this assay.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundIC50Cell TypeReference
This compoundData not available-
Indomethacin5.5 nMHuman synovial cells[4]

Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundInhibition DataCell TypeReference
6,8-Diprenyl-7,4′-dihydroxyflavanone (DDF)*Significant inhibition observedLPS-stimulated RAW 264.7 cells[2][3]
Quercetin39.3% inhibition at 50 µMHuman peripheral blood mononuclear cells
LuteolinSignificant inhibition observedLPS-stimulated RAW 264.7 cells

*Data for 6,8-Diprenyl-7,4′-dihydroxyflavanone (DDF) is used as a proxy for a diprenylated flavonoid.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are largely attributed to their ability to interfere with intracellular signaling cascades that lead to the production of inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->genes Transcription nucleus Nucleus Diprenylorobol This compound (via DDF data) Diprenylorobol->IKK Inhibition Quercetin Quercetin Quercetin->IKK Inhibition Luteolin Luteolin Luteolin->IKK Inhibition

NF-κB Signaling Pathway Inhibition

6,8-diprenyl-7,4′-dihydroxyflavanone (DDF), quercetin, and luteolin have been shown to inhibit the NF-κB pathway.[2][3] They typically achieve this by preventing the degradation of IκBα, which retains the NF-κB dimer in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK family of kinases (including p38, ERK, and JNK) plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 genes Pro-inflammatory Genes AP1->genes Transcription Diprenylorobol This compound (p38 activation, ERK inhibition via DDF) Diprenylorobol->p38 Activation Diprenylorobol->ERK Inhibition Quercetin Quercetin (p38, ERK inhibition) Quercetin->p38 Inhibition Quercetin->ERK Inhibition Luteolin Luteolin (p38, ERK, JNK inhibition) Luteolin->p38 Inhibition Luteolin->ERK Inhibition Luteolin->JNK Inhibition

MAPK Signaling Pathway Modulation

Interestingly, while DDF, quercetin, and luteolin generally inhibit MAPK pathways, some studies on this compound suggest it may activate the p38 MAPK pathway while inactivating the AKT pathway in certain cell types.[5] DDF, the proxy compound, has been shown to suppress the ERK pathway.[2][3] Quercetin and luteolin are known to inhibit p38 and ERK, with luteolin also inhibiting JNK.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further research.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable end-product of NO, in cell culture supernatants.

NO_Assay_Workflow start Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) step1 Incubate for 24h start->step1 step2 Pre-treat with compound (e.g., 1h) step1->step2 step3 Stimulate with LPS (e.g., 1 µg/mL for 24h) step2->step3 step4 Collect supernatant step3->step4 step5 Add Griess Reagent step4->step5 step6 Incubate at room temperature step5->step6 step7 Measure absorbance (540 nm) step6->step7 end Calculate NO concentration step7->end

Nitric Oxide Assay Workflow
  • Cell Culture: RAW 264.7 murine macrophages are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and cultured for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)

This competitive immunoassay is used to quantify the concentration of PGE2 in cell culture supernatants.

  • Sample Preparation: Cell culture supernatants are collected after treatment and stimulation as described for the NO assay.

  • Assay Procedure: The assay is performed using a commercial PGE2 EIA kit according to the manufacturer's instructions. This typically involves:

    • Adding samples and standards to a microplate pre-coated with a capture antibody.

    • Adding a PGE2-peroxidase conjugate, which competes with the PGE2 in the sample for binding to the antibody.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the bound peroxidase to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Quantification: The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.

Cytokine (TNF-α, IL-6, IL-1β) Enzyme-Linked Immunosorbent Assay (ELISA)

This sandwich ELISA is used to measure the levels of specific pro-inflammatory cytokines in cell culture supernatants.

  • Sample Preparation: Cell culture supernatants are collected as previously described.

  • Assay Procedure: The assay is performed using commercial ELISA kits for TNF-α, IL-6, or IL-1β, following the manufacturer's protocol. The general steps are:

    • Adding samples and standards to a microplate pre-coated with a capture antibody specific for the target cytokine.

    • Washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Washing the plate again.

    • Adding a substrate solution to generate a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Quantification: The cytokine concentration is directly proportional to the signal intensity and is determined from a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to detect and quantify the levels of key proteins involved in the NF-κB and MAPK signaling pathways.

Western_Blot_Workflow start Cell treatment and LPS stimulation step1 Cell lysis and protein extraction start->step1 step2 Protein quantification (e.g., BCA assay) step1->step2 step3 SDS-PAGE step2->step3 step4 Protein transfer to membrane (e.g., PVDF) step3->step4 step5 Blocking step4->step5 step6 Primary antibody incubation (e.g., p-p65, p-p38) step5->step6 step7 Secondary antibody incubation (HRP-conjugated) step6->step7 step8 Chemiluminescent detection step7->step8 end Image analysis and quantification step8->end

Western Blot Workflow
  • Cell Lysis: After treatment and stimulation, cells are lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated forms of p65, IκBα, p38, ERK, JNK, and their total forms).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are typically normalized to the total protein levels.

Conclusion

The available evidence suggests that this compound and structurally similar diprenylated flavonoids possess anti-inflammatory properties, likely through the modulation of the NF-κB and MAPK signaling pathways. However, a direct quantitative comparison with established anti-inflammatory agents like quercetin, luteolin, and indomethacin is hampered by the lack of specific IC50 values for this compound in standard inflammatory models. Further research is warranted to elucidate the precise quantitative anti-inflammatory efficacy and the detailed molecular mechanisms of this compound to fully assess its therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

A Head-to-Head Comparison of 6,8-Diprenylorobol and Other Potent Isoflavones in Cancer and Endometriosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the isoflavone 6,8-Diprenylorobol reveals its potent anti-cancer and anti-endometriotic properties, positioning it as a significant compound of interest for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison with other well-known isoflavones—genistein, daidzein, and biochanin A—supported by experimental data on their mechanisms of action, particularly on key signaling pathways.

Comparative Biological Activity of Isoflavones

Recent studies have highlighted the efficacy of this compound in inhibiting the proliferation of endometriosis and various cancer cells. Its mechanism of action involves the modulation of critical cellular signaling pathways, including the PI3K/AKT and p38 MAPK pathways, leading to cell cycle arrest and apoptosis. To provide a clear comparison, this guide summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound and other prominent isoflavones in relevant cell lines.

IsoflavoneCell LineBiological EffectIC50 Value (µM)Citation
This compound VK2/E6E7 (Endometriosis)Inhibition of cell proliferation~1[1]
End1/E6E7 (Endometriosis)Inhibition of cell proliferation~1[1]
Genistein LNCaP (Prostate Cancer)Inhibition of serum-stimulated growth~30 (8.0 µg/ml)[2]
DU-145 (Prostate Cancer)Inhibition of serum-stimulated growth~100 (27 µg/ml)[2]
MCF-7 (Breast Cancer)Inhibition of cell proliferation~41-50[3]
RL-95-2 (Endometrial Cancer)Inhibition of cell proliferation~41[3]
Daidzein LNCaP (Prostate Cancer)No significant inhibition of growth>100 µg/ml[2]
DU-145 (Prostate Cancer)No significant inhibition of growth>100 µg/ml[2]
MCF-7 (Breast Cancer)Inhibition of cell proliferation>74.88 µg/ml[3]
Biochanin A LNCaP (Prostate Cancer)Inhibition of serum-stimulated growth~30 (8.0 µg/ml)[2]
DU-145 (Prostate Cancer)Inhibition of serum-stimulated growth~60 (17 µg/ml)[2]
SW-480 (Colon Cancer)G2/M cell cycle arrest50-100[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.

Cell Viability and Proliferation Assays

1. MTT Assay (for Genistein, Daidzein, Biochanin A):

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-7,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of isoflavones (e.g., 0, 5, 10, 20, 50, 100 µM) for a specified duration (e.g., 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[5]

2. BrdU ELISA Assay (for this compound):

  • Cell Seeding and Treatment: Endometriosis cells (VK2/E6E7, End1/E6E7) are cultured in 96-well plates and treated with varying concentrations of this compound for 48 hours.

  • BrdU Labeling: BrdU labeling solution is added to each well, and the cells are incubated for an additional period to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation and Detection: Cells are fixed, and an anti-BrdU antibody conjugated with peroxidase (anti-BrdU-POD) is added.

  • Substrate Reaction and Measurement: A substrate solution is added, and the colorimetric reaction is measured at 370 nm (reference wavelength 420 nm) using a microplate spectrophotometer.[1]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Cells are treated with the respective isoflavones, washed with ice-cold PBS, and lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the protein expression levels relative to a loading control.[6][7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of isoflavones for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the modulated signaling pathways by this compound and a comparative representation for other isoflavones like genistein and biochanin A.

G cluster_68D This compound Pathway Modulation D68 This compound PI3K PI3K D68->PI3K inhibits p38 p38 MAPK D68->p38 activates AKT AKT PI3K->AKT p70S6K p70S6K AKT->p70S6K S6 S6 p70S6K->S6 Proliferation_D68 Cell Proliferation S6->Proliferation_D68 Viability_D68 Cell Viability p38->Viability_D68 suppresses

Figure 1: this compound's dual action on cell signaling pathways.

G cluster_Isoflavones General Isoflavone (Genistein, Biochanin A) Pathway Modulation Isoflavones Genistein / Biochanin A EGFR EGFR Isoflavones->EGFR inhibits Apoptosis_I Apoptosis Isoflavones->Apoptosis_I induces PI3K_I PI3K EGFR->PI3K_I MAPK_I MAPK (ERK) EGFR->MAPK_I AKT_I AKT PI3K_I->AKT_I mTOR_I mTOR AKT_I->mTOR_I Proliferation_I Cell Proliferation mTOR_I->Proliferation_I promotes MAPK_I->Proliferation_I promotes

Figure 2: Common inhibitory pathways of genistein and biochanin A.

G cluster_workflow Experimental Workflow: Isoflavone Effect on Cell Viability Start Start: Seed Cells Treat Treat with Isoflavones Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Viability Assay (MTT or BrdU) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Figure 3: General experimental workflow for assessing isoflavone cytotoxicity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, with potent inhibitory effects on endometriosis and cancer cell proliferation at low micromolar concentrations. Its distinct mechanism of activating the p38 MAPK pathway while inhibiting the PI3K/AKT pathway warrants further investigation. In comparison, while genistein and biochanin A also exhibit anti-proliferative and pro-apoptotic effects, they generally require higher concentrations to achieve similar efficacy and primarily act through inhibition of the PI3K/AKT and MAPK pathways. Daidzein, in the studied contexts, shows considerably weaker activity. This comparative guide underscores the importance of this compound as a promising candidate for future drug development in oncology and gynecology.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 6,8-Diprenylorobol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 6,8-Diprenylorobol, a prenylated isoflavone. Adherence to these guidelines is paramount to ensure personal safety and the integrity of your research.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the following hazards have been identified:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in its powdered form and in solution.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing.[2][3]
Body Protection Laboratory coatA fully fastened lab coat is required to protect against skin contact.[2]
Respiratory Protection RespiratorUse a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood.

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

A. Receiving and Storage:

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

B. Weighing and Preparation of Solutions:

Due to the hazardous nature of powdered this compound, all weighing and solution preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.[4]

  • Tare Weighing: Place a clean, empty weighing vessel on the analytical balance inside the fume hood and tare to zero.

  • Aliquotting: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.[6]

  • Recording: Securely cap the weighing vessel and record the final weight.

  • Dissolving: While still inside the fume hood, slowly add the desired solvent to the weighing vessel containing the powdered compound. Gently swirl to dissolve.

  • Cleanup: Dispose of any contaminated materials (e.g., weigh paper, pipette tips) in a designated hazardous waste container.[7]

C. Handling of Solutions:

Even when in solution, appropriate PPE must be worn as the risk of skin and eye contact remains. All procedures involving solutions of this compound should be performed over a spill tray to contain any potential leaks.

III. Emergency and Disposal Plans

A. Spill Response:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill ScenarioAction
Small Powder Spill (<1g) 1. Alert others in the vicinity. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. 5. Clean the spill area with soap and water.
Large Powder Spill (>1g) 1. Evacuate the immediate area and alert your supervisor. 2. Restrict access to the spill area. 3. Follow your institution's emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.
Solution Spill 1. Alert others in the vicinity. 2. Wearing appropriate PPE, contain the spill with absorbent materials (e.g., spill pads, vermiculite).[8][9] 3. Absorb the spilled liquid and place the used absorbent materials into a sealed container for hazardous waste disposal.[8][10] 4. Clean the spill area with soap and water.

B. First Aid Measures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

C. Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7][11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[7]

Diagrams for Operational Clarity

To further enhance understanding of the safety protocols, the following diagrams illustrate key workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Powder Weigh Powder Prepare_Hood->Weigh_Powder Dissolve Prepare Solution Weigh_Powder->Dissolve Conduct_Experiment Conduct Experiment Dissolve->Conduct_Experiment Clean_Area Clean Work Area Conduct_Experiment->Clean_Area Dispose_Waste Dispose of Hazardous Waste Clean_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<1g or minor solution spill) Assess->SmallSpill Minor LargeSpill Large Spill (>1g or major solution spill) Assess->LargeSpill Major Alert Alert Others SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain/Cover Spill DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Notify Notify Supervisor/EHS Evacuate->Notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Diprenylorobol
Reactant of Route 2
Reactant of Route 2
6,8-Diprenylorobol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.